O-Acetylgalanthamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNMOVEDXUICV-QOKNQOGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25650-83-3 | |
| Record name | O-acetylgalanthamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Deep Dive into the Neuropharmacological Profile of O-Acetylgalanthamine
For Researchers, Scientists, and Drug Development Professionals
O-Acetylgalanthamine, a semi-synthetic derivative of the natural alkaloid galanthamine, presents a compelling profile for researchers in the field of neurodegenerative diseases. Building upon the well-established dual mechanism of its parent compound, this compound offers a nuanced approach to cholinergic system modulation. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing a detailed overview of its interaction with key molecular targets, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: A Two-Pronged Approach
The therapeutic potential of this compound, much like galanthamine, stems from its ability to enhance cholinergic neurotransmission through two distinct, yet synergistic, mechanisms: the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).
1. Acetylcholinesterase (AChE) Inhibition:
This compound acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By binding to the active site of AChE, this compound prevents the breakdown of ACh, thereby increasing its concentration and duration of action at cholinergic synapses. This enhanced cholinergic tone is a cornerstone of symptomatic treatment for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The inhibition is considered to be of a mixed type, with a significant competitive component.[1]
2. Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs):
Beyond its enzymatic inhibition, this compound positively modulates nAChRs. It binds to an allosteric site on these receptors, distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[2] This potentiation of nAChR activity is a key differentiator from other AChE inhibitors like donepezil and rivastigmine.[3] This allosteric modulation enhances the release of various neurotransmitters, including glutamate and GABA, which can contribute to improved cognitive function.[2][4] The potentiation is observed at concentrations that are clinically relevant, typically in the range of 0.1-1 µM.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of galanthamine (as a proxy for this compound, pending specific data) with its molecular targets. It is important to note that while the mechanism is expected to be similar, the exact values for this compound may differ.
| Parameter | Value | Target | Significance | Reference |
| AChE Inhibition | ||||
| IC50 | Varies (µM range) | Acetylcholinesterase | Concentration for 50% inhibition | |
| Ki (competitive) | 18.0 ± 1.5 nM | Acetylcholinesterase | Inhibitor constant for competitive binding | |
| Ki (uncompetitive) | 52.7 ± 2.7 nM | Acetylcholinesterase | Inhibitor constant for uncompetitive binding | |
| nAChR Potentiation | ||||
| Potentiation Range | 0.1 - 1 µM | Neuronal nAChRs (α3β4, α4β2, α6β4, α7/5-HT3) | Concentration for allosteric potentiation | |
| Max Enhancement | 1 µM | Nicotine-evoked Ca2+ influx and noradrenaline release in SH-SY5Y cells | Peak potentiation of nAChR-mediated cellular responses |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures involved in characterizing this compound, the following diagrams are provided in the DOT language.
Caption: Dual mechanism of this compound at the cholinergic synapse.
Caption: Experimental workflow for characterizing this compound's activity.
Detailed Experimental Protocols
1. Acetylcholinesterase Inhibition Assay (Ellman's Method):
This colorimetric assay is the standard for measuring cholinesterase activity.
-
Principle: The assay measures the activity of AChE by quantifying the amount of thiocholine produced when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or vehicle control.
-
Add the AChE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
2. Whole-Cell Patch-Clamp Electrophysiology for nAChR Potentiation:
This technique is used to measure the ion flow through nAChRs in response to an agonist, with and without the presence of this compound.
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing nAChRs. The membrane patch is then ruptured to allow electrical access to the entire cell. The current flowing through the ion channels is measured while applying an agonist (e.g., acetylcholine or nicotine) and the allosteric modulator.
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) stably expressing specific nAChR subtypes (e.g., α4β2, α7).
-
Reagents:
-
External and internal recording solutions (physiological salt solutions)
-
Nicotinic agonist (e.g., acetylcholine, nicotine)
-
This compound
-
-
Procedure:
-
Culture the cells expressing the nAChR subtype of interest.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Perfuse the cell with the external solution containing a fixed concentration of the nicotinic agonist to elicit a baseline current response.
-
Co-apply the agonist with varying concentrations of this compound.
-
Measure the peak amplitude of the agonist-evoked current in the presence and absence of the modulator.
-
The potentiation is calculated as the percentage increase in the current amplitude.
-
An EC50 value for potentiation can be determined by plotting the percentage of potentiation against the logarithm of the this compound concentration.
-
Conclusion
This compound represents a significant molecule of interest in the pursuit of novel therapeutics for neurodegenerative disorders. Its dual mechanism of action, combining the established benefits of acetylcholinesterase inhibition with the nuanced modulation of nicotinic acetylcholine receptors, provides a multi-faceted approach to enhancing cholinergic function. The experimental protocols and quantitative data outlined in this guide offer a framework for the continued investigation and development of this promising compound. Further research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound compared to its parent compound, which will be invaluable for its potential clinical translation.
References
- 1. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of O-Acetylgalanthamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of O-acetylgalanthamine and its derivatives, compounds of significant interest in the field of medicinal chemistry, particularly for the development of treatments for Alzheimer's disease. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
Galanthamine, a tertiary alkaloid, is a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease. The modification of its hydroxyl group through acetylation to form this compound, and the synthesis of other O-acyl derivatives, represent key strategies in the development of new drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on the chemical synthesis of these important derivatives.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the esterification of the free hydroxyl group of galanthamine using an acetylating agent, typically in the presence of a base.
General Reaction Scheme
The synthesis involves the reaction of galanthamine with an acetylating agent, such as acetic anhydride, in a suitable solvent like pyridine, which also acts as a catalyst and acid scavenger.
Caption: General reaction for the synthesis of this compound.
Experimental Protocol: O-Acetylation of Galanthamine
The following protocol is a standard laboratory procedure for the O-acetylation of a hydroxyl group and is applicable to galanthamine.
Materials:
-
Galanthamine
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Methanol (MeOH, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve galanthamine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of galanthamine) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of anhydrous methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography to afford pure this compound.
Quantitative Data
| Parameter | Expected Data |
| Yield | Typically high for this type of reaction, expected to be in the range of 80-95%. |
| Melting Point | A sharp melting point should be determined and compared to literature values if available. |
| ¹H NMR | Characteristic peaks for the acetyl group (a singlet around δ 2.0-2.2 ppm) and shifts in the signals of the protons near the esterified hydroxyl group are expected. |
| ¹³C NMR | Appearance of a carbonyl carbon signal (around δ 170 ppm) and a methyl carbon signal (around δ 21 ppm) for the acetyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₁₉H₂₃NO₄, M.W. 329.39 g/mol ) should be observed. |
| Purity (HPLC) | High-performance liquid chromatography should be used to determine the purity of the final product. |
Synthesis of O-Acyl Derivatives of Galanthamine
The synthesis of other O-acyl derivatives of galanthamine follows a similar principle to O-acetylation, where an appropriate acylating agent is used.
General Synthetic Workflow
The general workflow for the synthesis and characterization of O-acyl galanthamine derivatives is depicted below.
Caption: Experimental workflow for the synthesis of O-acyl galanthamine derivatives.
Experimental Considerations for O-Acyl Derivatives
-
Choice of Acylating Agent: A variety of acylating agents can be used, including acyl chlorides and other acid anhydrides, to introduce different acyl groups. The reactivity of the acylating agent will influence the reaction conditions.
-
Catalyst: For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Protecting Groups: If other reactive functional groups are present in the acyl chain, they may need to be protected prior to the esterification reaction.
Conclusion
The synthesis of this compound and its O-acyl derivatives is a critical area of research for the development of novel therapeutics for neurodegenerative diseases. The methodologies outlined in this guide provide a foundation for the preparation of these compounds. It is essential for researchers to perform thorough characterization and purity analysis to ensure the quality of the synthesized molecules for subsequent biological evaluation. Further exploration into the synthesis of a diverse range of derivatives will continue to be a valuable endeavor in the quest for more effective treatments.
O-Acetylgalanthamine: A Technical Guide to its Discovery, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Acetylgalanthamine, a derivative of the well-known acetylcholinesterase (AChE) inhibitor galanthamine, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological evaluation of this compound. Drawing from the broader context of Amaryllidaceae alkaloid research, this document details the scientific journey from the initial isolation of related compounds to the synthesis and theoretical evaluation of this compound. Key experimental protocols are outlined, and quantitative data are presented to offer a comparative perspective on its activity. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.
Discovery and History
The story of this compound is intrinsically linked to the broader history of research into Amaryllidaceae alkaloids, a class of compounds known for their diverse biological activities. The journey began in the late 19th century with the isolation of the first alkaloid, lycorine, from Narcissus pseudonarcissus in 1877.[1][2][3][4][5] This initiated a wave of phytochemical investigations into plants of the Amaryllidaceae family, including the genera Galanthus (snowdrops), Leucojum (snowflakes), and Narcissus (daffodils).
The parent compound, galanthamine, was first isolated in the 1950s from the Caucasian snowdrop, Galanthus woronowii. This discovery was a pivotal moment, leading to extensive pharmacological studies that unveiled its potent acetylcholinesterase (AChE) inhibitory activity. The development of galanthamine as a modern drug for Alzheimer's disease has its roots in local knowledge from the Caucasus region.
While the precise first isolation or synthesis of this compound is not extensively documented in readily available historical records, its existence as a derivative of galanthamine places its conceptualization and likely synthesis within the context of structure-activity relationship (SAR) studies of galanthamine and its analogues. Such studies are a common practice in drug discovery to optimize the therapeutic properties of a lead compound. This compound is also a naturally occurring alkaloid found in Narcissus pseudonarcissus.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of galanthamine. While a specific detailed protocol for this exact transformation is not widely published in the primary literature, the chemical reaction is a standard esterification.
General Synthetic Principle:
The synthesis involves the reaction of galanthamine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base and solvent. The hydroxyl group at the C-6 position of the galanthamine molecule nucleophilically attacks the carbonyl carbon of the acetylating agent, leading to the formation of the O-acetyl ester bond.
Hypothetical Laboratory-Scale Synthesis Protocol:
-
Materials: Galanthamine hydrobromide, acetic anhydride, a tertiary amine base (e.g., triethylamine or pyridine), and a suitable aprotic solvent (e.g., dichloromethane or chloroform).
-
Procedure:
-
Galanthamine hydrobromide is dissolved in the aprotic solvent.
-
The tertiary amine base is added to the solution to neutralize the hydrobromide and deprotonate the hydroxyl group of galanthamine, making it more nucleophilic.
-
Acetic anhydride is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield the pure compound.
-
Pharmacological Activity and Mechanism of Action
The primary pharmacological activity of this compound is believed to be the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is central to the therapeutic effects of its parent compound, galanthamine, in the symptomatic treatment of Alzheimer's disease.
In addition to AChE inhibition, galanthamine is also known to be an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further enhances cholinergic signaling. It is plausible that this compound shares this dual mechanism of action.
Acetylcholinesterase (AChE) Inhibition
While extensive experimental data on the AChE inhibitory potency of this compound is limited in the public domain, theoretical studies have provided some insights. A molecular simulation study suggested that 3-O-acetylgalanthamine exhibits a higher inhibitory activity against human AChE compared to galanthamine itself. For comparison, the experimental IC50 values for galanthamine's AChE inhibition are presented in the table below.
| Compound | Enzyme Source | IC50 Value | Reference |
| Galanthamine | Not Specified | 1.27 ± 0.21 µM | |
| Galanthamine | Not Specified | Standard |
Table 1: Acetylcholinesterase Inhibitory Activity of Galanthamine.
Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The potential for this compound to act as an allosteric modulator of nAChRs is inferred from the known activity of galanthamine. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and in doing so, they can enhance or inhibit the receptor's response to the agonist. Positive allosteric modulation of nAChRs by galanthamine is thought to contribute to its therapeutic effects. Further experimental studies are required to confirm and quantify this activity for this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity and screen for its inhibitors.
Principle:
The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Detailed Protocol:
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE solution (1 U/mL in phosphate buffer)
-
Test compound (this compound) solution at various concentrations.
-
-
Procedure (96-well plate format):
-
Blank: Add 150 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of deionized water.
-
Control (No Inhibitor): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of solvent (used to dissolve the test compound).
-
Test Sample (with Inhibitor): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution.
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution. To the blank well, add 10 µL of deionized water. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Cholinergic Signaling Pathway and Mechanism of AChE Inhibition
The following diagram illustrates the key components of a cholinergic synapse and the mechanism of action of an acetylcholinesterase inhibitor like this compound.
Caption: Cholinergic synapse and AChE inhibition.
Experimental Workflow for Ellman's Assay
This diagram outlines the step-by-step workflow for performing the Ellman's assay to determine the acetylcholinesterase inhibitory activity of a test compound.
References
O-Acetylgalanthamine: A Technical Guide to its Role in Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of O-Acetylgalanthamine and its role in modulating cholinergic neurotransmission. While direct research on this compound is limited, this document extrapolates its pharmacological profile based on its parent compound, galanthamine, and its acetylated analog, 6-O-acetyl-6-O-demethylgalanthamine hydrochloride (P11012). The guide covers its dual mechanism of action—competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for assessing these activities are provided, alongside quantitative data for galanthamine and its derivatives to serve as a comparative benchmark. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to this compound and Cholinergic Neurotransmission
Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is fundamental for a myriad of physiological processes, including muscle contraction, autonomic function, and higher cognitive processes such as learning and memory. Deficits in cholinergic signaling are a hallmark of neurodegenerative disorders like Alzheimer's disease.
This compound is a synthetic derivative of galanthamine, a naturally occurring alkaloid. Galanthamine is a well-established therapeutic agent for Alzheimer's disease, known for its dual mechanism of action that enhances cholinergic function.[1] It acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][3] Additionally, galanthamine is an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs), sensitizing them to the effects of ACh.[1]
Acetylated analogs of galanthamine, such as 6-O-acetyl-6-O-demethylgalanthamine hydrochloride (P11012), have been investigated and are suggested to function as prodrugs.[4] These compounds are designed to be metabolized in vivo to a more potent AChE inhibitor. This guide will explore the anticipated pharmacology of this compound based on the established properties of galanthamine and its acetylated analogs.
Mechanism of Action
The therapeutic potential of this compound in enhancing cholinergic neurotransmission is predicated on a dual mechanism of action, mirroring that of its parent compound, galanthamine. This involves the inhibition of acetylcholinesterase and the allosteric modulation of nicotinic acetylcholine receptors.
Acetylcholinesterase (AChE) Inhibition
This compound is expected to act as a competitive and reversible inhibitor of AChE. By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and prolonging the presence of ACh in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors, amplifying cholinergic signaling. Studies on galanthamine analogs suggest that acetylation may influence the compound's pharmacokinetic properties, potentially acting as a prodrug that is metabolized to a more potent AChE inhibitor.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
Beyond its enzymatic inhibition, this compound is anticipated to be an allosteric potentiating ligand of nAChRs. This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases its sensitivity to acetylcholine. This potentiation of nAChR activity can lead to increased neurotransmitter release and enhanced neuronal signaling.
Quantitative Pharmacological Data
Direct quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known quantitative data for galanthamine and its relevant derivatives to provide a comparative context for the expected potency of this compound.
Table 1: Acetylcholinesterase (AChE) Inhibition Data
| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |
| Galanthamine | 1.27 ± 0.21 | Not Specified | Ellman's Method | |
| 6-O-demethylgalanthamine | ~0.06 - 0.13 | Rat Brain | Not Specified | |
| P11012 (prodrug) | Not directly reported | Not Specified | Not Specified |
Note: P11012 (6-O-acetyl-6-O-demethylgalanthamine hydrochloride) is a prodrug for 6-O-demethylgalanthamine, which is 10- to 20-fold more potent than galanthamine as an AChE inhibitor.
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |
| Galanthamine | α4β2 | Not directly reported | [3H]cytisine | Rabbit Brain | |
| Galanthamine | α7 | Not directly reported | Not Specified | Not Specified |
Note: Specific Ki values for galanthamine at different nAChR subtypes are not consistently reported in the reviewed literature. Its action is primarily characterized as allosteric potentiation rather than direct competitive binding at the agonist site.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the pharmacological activity of compounds like this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure AChE activity and the inhibitory potency of compounds.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) and a positive control (e.g., galanthamine)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water (prepare fresh).
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Phosphate buffer and DTNB.
-
Control wells (100% activity): Phosphate buffer, AChE, and DTNB.
-
Test wells: Phosphate buffer, AChE, DTNB, and the test compound at various concentrations.
-
-
Pre-incubation: Add the components (except ATCI) to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add ATCI solution to all wells simultaneously to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific nAChR subtype.
Principle: A radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the inhibitory constant (Ki) of the test compound is determined.
Materials and Reagents:
-
Radioligand (e.g., [3H]cytisine)
-
Membrane preparation from a source rich in the nAChR subtype of interest (e.g., rat brain homogenate)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup (in microcentrifuge tubes or a 96-well plate):
-
Total binding: Membrane preparation and radioligand.
-
Non-specific binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competitive binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation
This technique allows for the direct measurement of ion channel activity in response to ligand application and modulation.
Principle: A glass micropipette with a very small tip is sealed onto the membrane of a single neuron or a cell expressing the nAChR of interest. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a specific voltage, and the currents flowing through the nAChRs in response to the application of an agonist (e.g., acetylcholine) are recorded. The effect of a modulator like this compound can be assessed by co-applying it with the agonist.
Materials and Reagents:
-
Cultured neurons or a cell line expressing the nAChR subtype of interest
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Glass micropipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Acetylcholine (or other nAChR agonist)
-
Test compound (this compound)
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with the intracellular solution.
-
Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply the nAChR agonist to the cell using a perfusion system and record the resulting inward current.
-
Modulator Application: Co-apply the test compound (this compound) with the agonist and record the current. An increase in the current amplitude or a change in its kinetics would indicate positive allosteric modulation.
-
Data Analysis: Analyze the recorded currents to determine changes in peak amplitude, activation, and desensitization kinetics in the presence and absence of the modulator.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's dual action in the cholinergic synapse.
Caption: Workflow for the Ellman's method to determine AChE inhibition.
Caption: Workflow for nAChR radioligand binding assay.
Conclusion
This compound, as a derivative of the clinically effective drug galanthamine, holds promise as a modulator of cholinergic neurotransmission. Its anticipated dual mechanism of action—inhibition of acetylcholinesterase and allosteric potentiation of nicotinic acetylcholine receptors—positions it as a compound of interest for further investigation in the context of neurodegenerative diseases characterized by cholinergic deficits. While direct experimental data on this compound is limited, the established pharmacology of galanthamine and its acetylated analogs provides a strong foundation for its predicted activity. The experimental protocols detailed in this guide offer a clear framework for the in-depth characterization of this compound's potency and efficacy. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound to fully understand its therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
- 4. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of O-Acetylgalanthamine and its Congeners: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the neuroprotective effects of galantamine and its acetylated derivative, O-Acetylgalanthamine. Given the limited direct research on this compound, this paper draws upon the extensive studies conducted on its parent compound, galantamine, to infer its potential mechanisms of action and neuroprotective properties. This compound is investigated here as a promising therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease.
Core Neuroprotective Mechanisms
Galanthamine exerts its neuroprotective effects through a dual mechanism of action. It is a selective, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme, and it also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs).[1][2] This dual action not only enhances cholinergic neurotransmission but also modulates downstream signaling pathways crucial for neuronal survival and function.
Acetylcholinesterase Inhibition
By inhibiting AChE, this compound would increase the synaptic availability of acetylcholine, a neurotransmitter vital for memory and cognitive processes.[3] This is a primary therapeutic strategy in Alzheimer's disease to counteract the cholinergic deficit.
Allosteric Modulation of Nicotinic Acetylcholine Receptors
This compound is presumed to share galantamine's ability to positively modulate nAChRs, particularly the α4β2 and α7 subtypes, which are highly expressed in the central nervous system.[4][5] This potentiation of nAChR activity is linked to several neuroprotective signaling cascades.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies on galantamine and its derivatives, offering insights into their therapeutic potential.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC50 Value | Source |
| Galantamine | Acetylcholinesterase (AChE) | 1.27 ± 0.21 µM | |
| 6-O-acetyl-6-O-demethylgalanthamine (P11012) | Acetylcholinesterase (AChE) | More potent than Galantamine | |
| 6-O-demethylgalanthamine | Acetylcholinesterase (AChE) | 10- to 20-fold more potent than Galantamine |
Table 2: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity
| Compound | Model | Concentration for Max Protection | Outcome | Source |
| Galantamine | Primary rat cortical neurons | 5 µmol/L | Complete reversal of NMDA toxicity | |
| Memantine | Primary rat cortical neurons | 2.5 and 5 µmol/L | Complete reversal of NMDA toxicity | |
| Galantamine + Memantine | Primary rat cortical neurons | 1 µmol/L (Gal) + 0.1 µmol/L (Mem) | Full neuroprotective efficacy |
Table 3: In Vivo Cognitive Enhancement in Scopolamine-Induced Amnesia Model
| Compound | Animal Model | Dosage | Outcome | Source |
| Galantamine | Rat | Not Specified | Attenuation of scopolamine-induced deficits in passive avoidance | |
| 6-O-acetyl-6-O-demethylgalanthamine (P11012) | Rat | Not Specified | Attenuation of scopolamine-induced deficits in passive avoidance |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of galantamine and, by extension, this compound, are mediated by a complex interplay of intracellular signaling pathways.
Nicotinic Receptor-Mediated Signaling
Activation and positive modulation of α7 and α4β2 nAChRs by galantamine trigger downstream pathways that are critical for neuronal survival.
Figure 1: Nicotinic receptor-mediated neuroprotective pathway.
JAK2/STAT3 and Anti-Inflammatory Signaling
Galantamine has been shown to exert anti-inflammatory effects by inhibiting the activation of the JAK2/STAT3 pathway, which in turn can reduce the expression of pro-inflammatory mediators.
Figure 2: Inhibition of the JAK2/STAT3 inflammatory pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. Galantamine can inhibit the NF-κB pathway, leading to a reduction in the production of inflammatory molecules that contribute to neurodegeneration.
Figure 3: Modulation of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to assess the neuroprotective effects of compounds like this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Figure 4: Workflow for the Ellman's method for AChE inhibition.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the AChE solution and different concentrations of the test compound. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Add the substrate, acetylthiocholine iodide, to each well to initiate the enzymatic reaction.
-
Colorimetric Reaction: The thiocholine produced by the hydrolysis of acetylthiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored compound.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vivo Scopolamine-Induced Amnesia Model
This model is widely used to evaluate the efficacy of potential cognitive enhancers.
Protocol Steps:
-
Animal Acclimatization: House rodents (e.g., rats or mice) under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound (this compound) or vehicle orally or via intraperitoneal injection for a specified period (e.g., daily for one week).
-
Induction of Amnesia: On the day of behavioral testing, administer scopolamine (a muscarinic receptor antagonist) to induce a transient cognitive deficit.
-
Behavioral Testing (e.g., Passive Avoidance Test):
-
Training: Place the animal in a brightly lit compartment of a two-chambered box. When the animal enters the dark compartment, it receives a mild foot shock.
-
Testing: After a set period (e.g., 24 hours), place the animal back in the lit compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory retention.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups to assess the ability of the test compound to reverse the scopolamine-induced amnesia.
Neuronal Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Steps:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate and allow them to adhere.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., NMDA, H₂O₂, or β-amyloid peptide) in the presence or absence of the test compound (this compound).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.
Conclusion
The available evidence strongly supports the neuroprotective potential of galantamine, and by logical extension, its acetylated derivative this compound. The dual mechanism of acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors provides a robust foundation for its therapeutic effects. The modulation of key signaling pathways such as the PI3K/Akt, JAK/STAT, and NF-κB pathways further underscores its multifaceted neuroprotective profile. Further direct investigation into the specific pharmacological and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic advantages and potential for the treatment of neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chemical and physical properties of O-Acetylgalanthamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetylgalanthamine is a derivative of galanthamine, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. As an acetylated analogue, this compound is of significant interest for its potential as a starting material in the synthesis of other galanthamine derivatives and for its own pharmacological profile.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties, spectroscopic data, and relevant experimental methodologies for this compound.
Chemical and Physical Properties
Table 2.1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | [2] |
| Synonyms | Galanthamine Acetate, this compound | [1][2] |
| CAS Number | 25650-83-3 | |
| Molecular Formula | C₁₉H₂₃NO₄ | |
| Molecular Weight | 329.39 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa (Predicted) | The tertiary amine group is expected to have a pKa in the range of 8.0-9.0, typical for similar alkaloid structures. | |
| XLogP3 (Computed) | 2.4 |
Spectroscopic Data Analysis
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of published spectra is not available, the expected spectral features can be inferred from its chemical structure and data on related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3.1.1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted based on typical chemical shift ranges for functional groups)
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity (Expected) |
| Aromatic protons (Ar-H) | 6.5 - 7.0 | Doublet, Doublet |
| Vinylic protons (-CH=CH-) | 5.8 - 6.2 | Multiplet |
| Acetal proton (-O-CH-O-) | ~4.5 | Multiplet |
| Methoxy protons (-OCH₃) | ~3.8 | Singlet |
| N-Methyl protons (-NCH₃) | ~2.4 | Singlet |
| Methylene protons (-CH₂-) | 1.5 - 3.5 | Multiplets |
| Acetyl methyl protons (-COCH₃) | ~2.1 | Singlet |
| Ester-adjacent proton (-CH-OAc) | ~5.0 | Multiplet |
Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted based on typical chemical shift ranges for functional groups)
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 170 - 175 |
| Aromatic/Vinylic Carbons (C=C) | 110 - 150 |
| Acetal Carbon (-O-C-O-) | 85 - 95 |
| Methoxy Carbon (-OCH₃) | 55 - 60 |
| N-Methyl Carbon (-NCH₃) | ~42 |
| Methylene/Methine Carbons (-CH₂-, -CH-) | 20 - 90 |
| Acetyl Methyl Carbon (-COCH₃) | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its main functional groups.
Table 3.2.1: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| ~3100 - 3000 | C-H Stretch | Aromatic/Vinylic | Medium |
| ~2950 - 2850 | C-H Stretch | Aliphatic | Strong |
| ~1735 | C=O Stretch | Ester | Strong |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium |
| ~1240 | C-O Stretch (asymmetric) | Acetate Ester | Strong |
| ~1100 | C-O Stretch | Aryl Ether | Medium |
Mass Spectrometry (MS)
Mass spectrometry data from PubChem indicates the following precursor ions for this compound. The fragmentation pattern would likely be dominated by the neutral loss of acetic acid or the cleavage of the acetyl group.
Table 3.3.1: Mass Spectrometry Data for this compound
| Ion Adduct | Precursor m/z (Experimental) |
| [M+H]⁺ | 330.1698 |
| [M+Na]⁺ | 352.1491 |
Pharmacological Properties and Mechanism of Action
The primary pharmacological action of this compound is derived from its parent compound, galanthamine. It functions through a dual mechanism:
-
Acetylcholinesterase (AChE) Inhibition: It acts as a competitive and reversible inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, it increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the principal mechanism for its therapeutic effects in conditions characterized by a cholinergic deficit.
-
Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine and its derivatives also act as positive allosteric modulators (PAMs) on nAChRs. It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, further enhancing cholinergic signaling. This modulation of nAChRs may contribute to its cognitive-enhancing effects.
Caption: Dual mechanism of this compound action in the cholinergic synapse.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound
This compound can be synthesized from its parent compound, galanthamine, via a standard acetylation reaction.
References
O-Acetylgalanthamine Analogs: A Deep Dive into Structure, Activity, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the landscape of O-acetylgalanthamine structural analogs, compounds of significant interest in the pursuit of enhanced therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. As a derivative of galanthamine, a naturally occurring acetylcholinesterase (AChE) inhibitor, this compound and its analogs represent a critical area of research aimed at improving potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive overview of their structure-activity relationships, quantitative biological data, and the detailed experimental protocols used for their evaluation.
Structure-Activity Relationships and Quantitative Data
The therapeutic efficacy of galanthamine and its analogs lies in their ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Structural modifications of the galanthamine scaffold have been extensively explored to optimize its AChE inhibitory activity. Key areas of modification include the aromatic ring, the cycloheptene ring, the tertiary amine, and the hydroxyl group. O-acetylation of the hydroxyl group to form this compound is one such modification. Further derivatization has led to a wide array of analogs with varying potencies.
The following table summarizes the quantitative data for this compound and a selection of its structural analogs, focusing on their in vitro inhibitory activity against acetylcholinesterase (AChE). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | Modification | AChE IC50 (µM) | Reference Compound IC50 (µM) | Fold-change vs. Reference |
| Galanthamine | Reference Compound | 3.47 | - | - |
| This compound | Acetylation of the hydroxyl group | Data not found | 3.47 (Galanthamine) | Data not found |
| Compound 14s | 2-aminothiazole derivative | 3.54 | 3.47 (Galanthamine) | ~0.98 |
| N-Formylnorgalanthamine | N-formyl substitution on norgalanthamine | 43x less potent | (Galanthamine) | 43 |
| N-Acetylnorgalanthamine | N-acetyl substitution on norgalanthamine | 4x less potent | (Galanthamine) | 4 |
| N-(2'-methyl)allylnorgalanthamine | N-(2'-methyl)allyl substitution on norgalanthamine | 33x more potent | (Galanthamine) | ~0.03 |
| D-ring opened analog 3 | Dibenzofuran derivative with a nitrate moiety | Potent | - | - |
| D-ring opened analog 5 | Carbazole derivative with a nitrate moiety | Potent | - | - |
| Bis-galanthamine 6b-c | Alkylene linked bis-galanthamine | More potent | (Galanthamine and Tacrine) | - |
| Bis-interacting ligand 4d-e | Designed to interact with catalytic and peripheral sites of AChE | More potent | (Galanthamine and Tacrine) | - |
Note: "Potent" and "More potent" are qualitative descriptions from the source material where specific IC50 values were not provided in the abstract. Further investigation of the full-text articles would be required for precise quantitative data.
The data indicates that modifications to the galanthamine structure can have a significant impact on its AChE inhibitory activity. For instance, N-substitution on norgalanthamine can either decrease or dramatically increase potency, as seen with the N-formyl and N-(2'-methyl)allyl analogs, respectively[1]. The design of bis-interacting ligands and D-ring opened analogs also represents a promising strategy for enhancing potency[2][3][4][5].
Experimental Protocols
The evaluation of this compound analogs and other AChE inhibitors is predominantly carried out using in vitro enzyme inhibition assays. The most widely used method is the colorimetric assay developed by Ellman.
Principle of the Ellman's Assay
This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this color change.
Detailed Methodology for AChE Inhibition Assay
This protocol is a generalized procedure based on common practices for a 96-well microplate format.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
Add a small volume (e.g., 5 µL) of each compound dilution to the designated wells of the 96-well plate.
-
Include control wells:
-
Negative Control (100% activity): Add solvent without the test compound.
-
Positive Control (0% activity): Add a known potent AChE inhibitor (e.g., physostigmine or donepezil).
-
Blank (No Enzyme): Add buffer instead of the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.
-
-
-
Enzyme Addition:
-
Prepare a working solution of AChE in the assay buffer to a final concentration that gives a linear reaction rate over a defined period (e.g., 0.02 U/mL).
-
Add a specific volume of the AChE solution (e.g., 45 µL) to each well containing the test compounds and control solutions.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a reaction mix containing the substrate (ATCh) and the chromogen (DTNB) in the assay buffer.
-
Initiate the enzymatic reaction by adding a specific volume of the reaction mix (e.g., 150 µL) to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_no_inhibitor is the reaction rate of the negative control (enzyme without inhibitor).
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizations
Signaling Pathway and Structure-Activity Relationships
The following diagram illustrates the general structure of galanthamine and highlights key areas for modification to generate analogs with altered acetylcholinesterase inhibitory activity.
References
- 1. AChE inhibitory activity of N-substituted natural galanthamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and galanthamine-galanthaminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent acetylcholinesterase inhibitors: design, synthesis, and structure-activity relationships of bis-interacting ligands in the galanthamine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of D-ring opened galantamine analogs as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
Methodological & Application
Application Notes and Protocols for the Quantification of O-Acetylgalanthamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of O-Acetylgalanthamine, a derivative of galanthamine, an acetylcholinesterase inhibitor. The following protocols are designed for researchers in drug discovery, development, and academic research, offering robust analytical methods for accurate and precise quantification in various matrices.
Introduction
This compound is an acetylated derivative of galanthamine, a well-known acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentrations are relatively high.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer, such as 0.1% trifluoroacetic acid (TFA) in water. A typical starting ratio would be 90:10 (v/v) buffer to acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 289 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh and dissolve the substance in methanol to obtain a theoretical concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a known volume of methanol. Sonicate for 15 minutes and centrifuge. Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
3. Method Validation Parameters (Hypothetical):
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation results for similar compounds.
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
References
O-Acetylgalanthamine: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of O-Acetylgalanthamine and its utility as a research tool in the study of Alzheimer's disease. This document details its mechanism of action, offers structured quantitative data for the parent compound galantamine, and provides detailed protocols for key experimental assays.
Introduction
This compound, an acetylated derivative of galanthamine, is a compound of significant interest in Alzheimer's disease research. Like its parent compound, it is investigated for its potential to alleviate cognitive decline by modulating cholinergic neurotransmission. Alzheimer's disease is characterized by a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh). This compound, as an analog of a clinically used Alzheimer's drug, serves as a valuable tool for in vitro and in vivo studies aimed at understanding the molecular mechanisms of cholinergic potentiation and exploring new therapeutic strategies.
Mechanism of Action
This compound is hypothesized to share the dual mechanism of action of its parent compound, galantamine. This includes:
-
Inhibition of Acetylcholinesterase (AChE): By reversibly inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, this compound is expected to increase the concentration and duration of action of ACh. This enhancement of cholinergic signaling is a primary therapeutic strategy for Alzheimer's disease.
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): this compound is also presumed to act as a positive allosteric modulator of nAChRs, particularly the α7 subtype. This means it binds to a site on the receptor distinct from the acetylcholine binding site, leading to a conformational change that increases the receptor's sensitivity to acetylcholine. This potentiation of nAChR activity can lead to increased intracellular calcium levels and modulation of neurotransmitter release.
Quantitative Data
| Parameter | Compound | Value | Target | Assay |
| IC50 | Galantamine | 1.27 ± 0.21 µM | Acetylcholinesterase (AChE) | Ellman's Method |
| Potentiation | Galantamine | 0.1 - 1 µM | α4β2, α3β4, α6β4, α7 nAChRs | Whole-cell patch-clamp |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods used for galantamine and other acetylcholinesterase inhibitors.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity, and inhibition is measured as a decrease in this rate.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
This compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (14-15 mM) in deionized water (prepare fresh).
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (typically 0.1-0.25 U/mL).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL phosphate buffer.
-
Control (100% activity): 10 µL AChE solution + 170 µL phosphate buffer + 20 µL DTNB solution.
-
Test: 10 µL AChE solution + 160 µL phosphate buffer containing this compound at various concentrations + 20 µL DTNB solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells (except the blank) to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Ratecontrol - Ratetest) / Ratecontrol ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
Objective: To assess the ability of this compound to inhibit the aggregation of amyloid-beta peptides.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.
Materials:
-
Synthetic Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
This compound
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Aβ(1-42) by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer to obtain a monomeric solution.
-
Prepare a stock solution of ThT (e.g., 1 mM) in deionized water and filter through a 0.2 µm filter.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Aβ(1-42) solution (final concentration typically 10-20 µM)
-
This compound at various concentrations (or vehicle for control)
-
ThT solution (final concentration typically 20-25 µM)
-
Phosphate buffer to reach the final volume.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 10-30 minutes) for several hours to days, depending on the aggregation kinetics.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Compare the aggregation curves of the treated samples to the control to determine the effect of this compound on the lag time, rate, and extent of Aβ fibrillization.
-
Protocol 3: Assessment of Allosteric Potentiation of Nicotinic Acetylcholine Receptors (Whole-Cell Patch-Clamp Electrophysiology)
Objective: To measure the potentiation of acetylcholine-induced currents by this compound in cells expressing α7 nAChRs.
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying acetylcholine (the agonist) in the presence and absence of this compound, any potentiation of the nAChR-mediated current can be quantified.
Materials:
-
Cell line expressing human α7 nAChRs (e.g., SH-SY5Y or transfected HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (pipette solution, e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
Acetylcholine
-
This compound
Procedure:
-
Cell Preparation: Plate the cells on coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup:
-
Mount a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
-
Drug Application:
-
Establish a baseline recording of the holding current.
-
Apply a brief pulse of acetylcholine (e.g., 100 µM for 1-2 seconds) using the perfusion system and record the inward current.
-
Wash the cell with the external solution to allow the current to return to baseline.
-
Pre-incubate the cell with this compound (at a desired concentration, e.g., 1 µM) for a few minutes.
-
Co-apply acetylcholine and this compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of this compound.
-
Calculate the potentiation ratio: (Peak current with this compound) / (Peak current without this compound).
-
Perform these measurements across a range of this compound concentrations to generate a dose-response curve for potentiation.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound research.
Caption: Dual mechanism of this compound in the cholinergic synapse.
Caption: Experimental workflow for the AChE inhibition assay.
Caption: Signaling pathway of α7 nAChR potentiation by this compound.
Protocols for O-Acetylgalanthamine Administration In Vivo: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed in vivo administration protocols for O-Acetylgalanthamine are not extensively documented in publicly available literature. The following protocols are based on established methodologies for its parent compound, galantamine, and incorporate available data on acetylated galantamine analogs. Researchers should consider these as starting points and optimize them for their specific experimental needs. A key study indicates that an acetylated analog of a galantamine derivative, 6-O-acetyl-6-O-demethylgalanthamine, acts as a pro-drug and may have a better oral therapeutic index than galantamine.
Introduction
This compound is a derivative of galantamine, a well-characterized acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of Alzheimer's disease (AD). Galantamine exhibits a dual mechanism of action: it competitively and reversibly inhibits AChE, increasing the availability of acetylcholine in the synaptic cleft, and it allosterically modulates nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic neurotransmission. These actions are believed to contribute to its cognitive-enhancing effects. This compound, as a derivative, is investigated for potentially improved pharmacokinetic or pharmacodynamic properties.
This document provides proposed protocols for the in vivo administration of this compound in rodent models, based on studies conducted with galantamine. It also includes a summary of relevant quantitative data and a visualization of the pertinent signaling pathway.
Data Presentation
The following tables summarize quantitative data from in vivo studies using the parent compound, galantamine, in various rodent models of cognitive impairment. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Galantamine in Rodent Models
| Animal Model | Treatment Regimen | Route of Administration | Key Findings |
| APP/PS1 Transgenic Mice | 5 mg/kg, twice daily for 8 weeks | Intraperitoneal (i.p.) | Significantly improved escape latencies in the Morris water maze; Reduced total area of amyloid load in the hippocampus; Inhibited astrocyte activation.[1] |
| 5XFAD Mouse Model | 14 mg/kg/day or 26 mg/kg/day (chronic) | Oral | Improved performance in open field and light-dark avoidance tests; Significantly lower plaque density in the entorhinal cortex and hippocampus.[2][3] |
| Scopolamine-Induced Dementia in Mice | Not specified | Not specified | New galantamine derivatives showed effectiveness in improving short- and long-term memory.[4] |
| Nucleus Basalis Magnocellularis (nBM) Lesioned Mice | 2.0-3.0 mg/kg | Intraperitoneal (i.p.) | Improved performance in passive avoidance and Morris swim tasks in a U-shaped dose-response manner. |
Table 2: Pharmacokinetic Parameters of Galantamine in Different Species
| Species | Route of Administration | Key Pharmacokinetic Parameters |
| Rat | Oral (gavage) | Absolute bioavailability: 77%; Tmax: <2 hours; Elimination half-life: relatively large. |
| Mouse | Oral (in food) | Lower bioavailability compared to gavage; Elimination half-life: smaller than in rats. |
| Dog | Oral (gavage) | Absolute bioavailability: 78%; Tmax: <2 hours; Elimination half-life: relatively large. |
| Rabbit | Oral | Elimination half-life: smaller than in rats. |
Experimental Protocols
These protocols are suggested starting points for the in vivo administration of this compound. Doses should be adjusted based on the specific research question, animal model, and preliminary dose-response studies.
Protocol for Intraperitoneal (i.p.) Administration in a Mouse Model of Alzheimer's Disease
This protocol is adapted from studies using galantamine in transgenic mouse models of AD.
Objective: To assess the chronic effects of this compound on cognitive deficits and AD-like pathology.
Materials:
-
This compound
-
Sterile 0.9% saline solution (vehicle)
-
Animal model (e.g., APP/PS1 or 5XFAD transgenic mice, aged 10 months)
-
Standard laboratory equipment for injections and behavioral testing (e.g., Morris water maze)
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, freshly prepare the this compound solution.
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse, the injected volume should be appropriate, typically 100-200 µL).
-
Prepare a vehicle control solution of sterile 0.9% saline.
-
-
Animal Groups:
-
Divide animals into at least two groups:
-
Vehicle control group
-
This compound treatment group (e.g., 5 mg/kg)
-
-
A wild-type control group is also recommended for comparison.
-
-
Administration:
-
Administer the prepared solution or vehicle intraperitoneally (i.p.).
-
Based on galantamine studies, a twice-daily administration schedule is suggested.[1]
-
Continue the treatment for a chronic period, for example, 8 weeks.
-
-
Behavioral Assessment:
-
Following the chronic treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is a standard test for spatial learning and memory.
-
-
Histopathological and Biochemical Analysis:
-
After behavioral testing, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry to assess amyloid-β plaque load and astrocyte activation (e.g., using anti-Aβ and anti-GFAP antibodies).
-
Conduct biochemical assays (e.g., ELISA) to measure levels of inflammatory markers if relevant.
-
Protocol for Oral Administration in a Mouse Model of Alzheimer's Disease
This protocol is based on studies that administered galantamine orally to 5XFAD mice.
Objective: To evaluate the dose-dependent effects of chronic oral this compound administration on behavioral deficits and amyloid pathology.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., drinking water or formulated in chow)
-
Animal model (e.g., 5XFAD mice)
-
Equipment for behavioral testing (e.g., open field, light-dark box)
Procedure:
-
Preparation of Dosing Formulation:
-
This compound can be administered in the drinking water or mixed into the animal chow.
-
Calculate the required concentration based on the average daily water or food consumption of the mice to achieve the target daily dose (e.g., 14 mg/kg and 26 mg/kg).
-
Prepare fresh medicated water or chow regularly to ensure stability.
-
-
Animal Groups:
-
Establish multiple treatment groups to assess dose-dependency:
-
Vehicle control group
-
Low-dose this compound group (e.g., 14 mg/kg/day)
-
High-dose this compound group (e.g., 26 mg/kg/day)
-
-
-
Administration:
-
Provide the medicated or control water/chow ad libitum for a chronic duration.
-
Monitor food and water intake to ensure accurate dosing.
-
-
Behavioral Analysis:
-
At various time points during the chronic treatment, perform behavioral tests such as the open field test (to assess locomotor activity and anxiety) and the light-dark avoidance test (to assess anxiety-like behavior).
-
-
Pathological Evaluation:
-
At the end of the study, collect brain tissue.
-
Quantify amyloid-β plaque density in relevant brain regions like the entorhinal cortex and hippocampus using techniques such as immunohistochemistry or thioflavin-S staining.
-
Assess gliosis, which is often correlated with plaque load.
-
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of galantamine (and presumably this compound) and a general experimental workflow for in vivo studies.
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetylcholinesterase in CSF versus brain assessed by 11C-PMP PET in AD patients treated with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging of the in vivo brain acetylcholinesterase activity and nicotine binding in galantamine-treated patients with AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of O-Acetylgalanthamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of O-Acetylgalanthamine. The described protocol is adapted from established methods for the related compound, galanthamine, and is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This method is designed to be stability-indicating, allowing for the separation of this compound from potential degradation products.
Introduction
This compound is a key derivative of galanthamine, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The therapeutic efficacy and safety of pharmaceutical products containing this compound are directly related to its purity and concentration. Therefore, a reliable analytical method for its quantification is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances[1][2][3]. This document provides a detailed protocol for an RP-HPLC method suitable for this compound analysis.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 230 nm[1] |
| Run Time | 10 minutes |
Preparation of Solutions
Phosphate Buffer (pH 6.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a concentration of 0.01 M. Adjust the pH to 6.5 with a dilute solution of potassium hydroxide or phosphoric acid.
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 30:70 volume-to-volume ratio. Degas the mobile phase by sonication or vacuum filtration before use.
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Sample Solution (100 µg/mL): For bulk drug substance, accurately weigh about 10 mg of the sample and prepare a 100 mL solution in the mobile phase. For pharmaceutical dosage forms, weigh and finely powder a representative number of units. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the typical validation parameters for this method, based on established protocols for similar compounds.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Retention Time (RT) | ~5.5 min |
Protocols
System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution (100 µg/mL).
-
The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the tailing factor for the this compound peak is not more than 2.0, and the theoretical plate count is not less than 2000.
Linearity
-
Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (Recovery)
-
Prepare sample solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Spike each sample with a known amount of the this compound standard.
-
Inject each sample in triplicate.
-
Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-day Precision):
-
Prepare six individual sample solutions at the target concentration from the same batch.
-
Inject each sample and calculate the %RSD of the peak areas. The %RSD should not be more than 2.0%.
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability assay on a different day with a different analyst and/or different equipment.
-
The %RSD between the results from the two days should not be more than 2.0%.
Visualizations
Experimental Workflow
Caption: A general workflow for the HPLC analysis of this compound.
Factors Influencing HPLC Separation
Caption: Factors influencing the chromatographic separation in HPLC.
Conclusion
The described RP-HPLC method is a reliable and robust technique for the quantitative determination of this compound in both bulk drug substance and pharmaceutical formulations. The method is specific, accurate, precise, and linear over a wide concentration range. It can be effectively implemented in quality control laboratories for routine analysis and stability studies.
References
Application Notes and Protocols for O-Acetylgalanthamine in Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions. O-Acetylgalanthamine, a derivative of the well-characterized AChE inhibitor galanthamine, is a compound of interest for its potential modulatory effects on cholinergic activity. These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on AChE activity using the widely accepted Ellman's colorimetric method.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the method developed by Ellman and colleagues.[1][2][3] This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), which is detected spectrophotometrically at 412 nm.[2][3] The rate of TNB²⁻ formation is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.
Data Presentation
The inhibitory activity of this compound and its parent compound, galanthamine, against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| This compound | Acetylcholinesterase (AChE) | Data not available | - |
| Galanthamine | Acetylcholinesterase (AChE) | 1.27 ± 0.21 |
Experimental Protocols
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of this compound and other potential inhibitors.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound (test compound)
-
Galanthamine (positive control)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Enzyme Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in each well should be optimized to yield a linear reaction rate for at least 10 minutes. A common starting concentration is 0.1 to 0.25 U/mL.
-
DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light.
-
ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before each experiment.
-
Test Compound (this compound) and Positive Control (Galanthamine) Stock Solutions: Dissolve this compound and galanthamine in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound and galanthamine stock solutions in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid interference with enzyme activity.
Assay Procedure (96-Well Plate)
This protocol is for a final reaction volume of 200 µL per well.
-
Plate Setup: Design the plate layout to include wells for:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% Activity): Contains all reagents and the vehicle (DMSO in assay buffer) but no inhibitor.
-
Positive Control: Contains all reagents and a known inhibitor (galanthamine) at various concentrations.
-
Test Compound: Contains all reagents and this compound at various concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 25 µL of the assay buffer to the blank wells.
-
To all other wells, add 25 µL of the AChE working solution.
-
Add 25 µL of the appropriate working inhibitor solution (this compound or galanthamine) or vehicle to the corresponding wells.
-
Gently tap the plate to mix and incubate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the substrate (ATCI) and the chromogen (DTNB). For each well, you will need 150 µL of this mixture. A common final concentration in the well is 0.5 mM for both ATCI and DTNB.
-
Add 150 µL of the ATCI/DTNB reaction mixture to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for at least 10 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background: Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of reaction of the negative control (100% activity).
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the AChE inhibition assay.
Mechanism of Acetylcholinesterase Inhibition
Caption: Mechanism of AChE inhibition by this compound.
References
Application Notes and Protocols for the Study of O-Acetylgalanthamine's Interaction with Nicotinic Acetylcholine Receptors
Disclaimer: Extensive literature searches did not yield specific data on the interaction of O-Acetylgalanthamine with nicotinic acetylcholine receptors (nAChRs). The following application notes and protocols are based on the well-characterized interactions of its parent compound, galanthamine, with nAChRs. It is hypothesized that this compound may exhibit similar properties, but dedicated experimental verification is essential.
Introduction to Galanthamine as a Nicotinic Acetylcholine Receptor Modulator
Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][2] Beyond its action on AChE, galanthamine is also known to be a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[3][4] This dual mechanism of action makes it a compound of significant interest in neuropharmacology.
The interaction of galanthamine with nAChRs is complex and appears to be dependent on both the concentration of the compound and the specific subtype of the nAChR.[5] While some studies report a potentiation of nAChR function at lower concentrations, others have observed inhibitory effects at higher concentrations. The primary nAChR subtypes implicated in galanthamine's modulatory effects include the homomeric α7 and the heteromeric α4β2 receptors, which are abundantly expressed in the brain.
The study of this compound is a logical extension of this research to explore the structure-activity relationship of galanthamine derivatives. The addition of an acetyl group at the hydroxyl position could potentially alter the compound's binding affinity, efficacy, and subtype selectivity at nAChRs. The protocols and data presented below for galanthamine provide a robust framework for initiating the investigation of this compound.
Quantitative Data for Galanthamine's Interaction with nAChRs
The following tables summarize the quantitative data reported for galanthamine's interaction with various nAChR subtypes. These values should serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Potentiating Effects of Galanthamine on nAChRs
| nAChR Subtype | Agonist | Galanthamine Concentration | Effect | Reference |
| Human α7 | Acetylcholine (250 μM) | 0.1 μM | 22% increase in current amplitude | |
| Human α4β2 | Acetylcholine | 0.1 - 1 μM | Increased current | |
| Torpedo (muscle-type) | Acetylcholine (50 μM) | 1 μM | 35% increase in current amplitude |
Table 2: Inhibitory Effects of Galanthamine on nAChRs
| nAChR Subtype | IC50 Value | Reference |
| Human α7 | High concentrations (exact value not specified) |
Table 3: Binding Affinity of Galanthamine for nAChRs
| Receptor Preparation | Radioligand | Galanthamine Effect | Reference |
| Rabbit Brain | Not specified | Increased nicotinic receptor binding | |
| Muscle-type | 125I-α-bungarotoxin | Did not reduce initial rate of binding |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with nAChRs, based on established protocols for galanthamine and other nAChR modulators.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to assess the functional effects (potentiation or inhibition) of this compound on specific nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR subunits (e.g., human α7, human α4 and β2)
-
Collagenase solution
-
Barth's solution
-
Two-electrode voltage clamp setup
-
Microinjection apparatus
-
Acetylcholine (ACh) solution
-
This compound solutions of varying concentrations
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a solution containing the cRNA for the desired nAChR subunits. Incubate the oocytes in Barth's solution for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Agonist Application: Apply a sub-maximal concentration of acetylcholine (e.g., EC20) to elicit a baseline current response.
-
This compound Application:
-
To test for potentiation, co-apply the EC20 concentration of ACh with varying concentrations of this compound.
-
To test for inhibition, first apply ACh to establish a baseline, then co-apply ACh with increasing concentrations of this compound.
-
-
Data Analysis: Measure the peak amplitude of the inward current in response to each application. Normalize the responses to the baseline ACh response. Calculate EC50 for potentiation or IC50 for inhibition.
Protocol 2: Patch-Clamp Electrophysiology in Mammalian Cells
This protocol offers a higher resolution analysis of the effects of this compound on nAChR channel kinetics in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293 or SH-SY5Y) stably or transiently expressing the nAChR subtype of interest.
-
Cell culture reagents
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
Acetylcholine (ACh) solution
-
This compound solutions
Methodology:
-
Cell Culture and Transfection: Culture the cells under standard conditions. If not using a stable cell line, transfect the cells with plasmids encoding the desired nAChR subunits.
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal in the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application: Rapidly apply ACh with or without this compound using a fast perfusion system.
-
Data Acquisition and Analysis: Record the evoked currents. Analyze the peak current amplitude, activation and desensitization kinetics, and deactivation time course. For single-channel recordings, analyze open probability, mean open time, and single-channel conductance.
Protocol 3: Radioligand Binding Assay
This protocol is used to determine if this compound binds to the orthosteric (agonist) binding site or an allosteric site on the nAChR.
Materials:
-
Cell membranes prepared from cells or tissues expressing the nAChR of interest.
-
Radiolabeled nAChR ligand (e.g., [3H]-epibatidine for high-affinity heteromeric nAChRs or [125I]-α-bungarotoxin for α7 nAChRs).
-
Unlabeled ("cold") competitor ligand (e.g., nicotine or ACh).
-
This compound solutions.
-
Scintillation counter or gamma counter.
-
Glass fiber filters.
-
Filtration apparatus.
Methodology:
-
Assay Setup: In a microtiter plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include control wells with no this compound and wells with a saturating concentration of a known competitor to determine non-specific binding.
-
Incubation: Incubate the mixture at room temperature or 4°C for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I). Count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding as a function of the this compound concentration. If this compound displaces the radioligand, it suggests binding to the orthosteric site. If it does not displace the radioligand but modulates the binding of an allosteric radioligand, it suggests an allosteric mechanism.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway of nAChR modulation by this compound.
Caption: Experimental workflow for TEVC electrophysiology.
Caption: Experimental workflow for radioligand binding assay.
Conclusion and Future Directions
The study of galanthamine has revealed a complex and multifaceted interaction with nicotinic acetylcholine receptors. While the precise effects of O-acetylation on this interaction remain to be elucidated, the protocols and data provided here offer a comprehensive starting point for the investigation of this compound. Key areas for future research include:
-
Subtype Selectivity: Determining if this compound exhibits a different nAChR subtype selectivity profile compared to galanthamine.
-
Mechanism of Action: Elucidating whether this compound acts as a positive allosteric modulator, an inhibitor, or has a mixed effect, and at which concentrations.
-
In Vivo Efficacy: Assessing the in vivo effects of this compound on cognitive function and other nAChR-mediated physiological processes.
By systematically applying the described experimental approaches, researchers can characterize the pharmacological profile of this compound at nAChRs and determine its potential as a novel therapeutic agent or a valuable research tool.
References
- 1. AChE inhibitory activity of N-substituted natural galanthamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine Activates Muscle-Type Nicotinic Acetylcholine Receptors without Binding to the Acetylcholine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Neuronal Nicotinic Acetylcholine Receptor and Early Oxidative DNA Damage in Aging Rat Brain—The Effects of Memantine [mdpi.com]
- 5. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability and solubility of O-Acetylgalanthamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Acetylgalanthamine. The following information is designed to help address common challenges related to the stability and solubility of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as an acetylated derivative of galanthamine, is susceptible to hydrolysis, particularly at the acetyl group. This hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of galanthamine and acetic acid. Additionally, like its parent compound, it may be sensitive to oxidation and photolytic degradation. Researchers should be mindful of the pH, temperature, and light exposure of their solutions and solid-state samples.
Q2: What is the expected solubility of this compound?
Q3: How can I improve the aqueous solubility of this compound?
A3: Several strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound:
-
pH Adjustment: Since the parent molecule, galanthamine, is a weak base, the pH of the aqueous medium will significantly influence the solubility of any remaining or hydrolyzed free base. The acetylated form's solubility might also be pH-dependent.
-
Co-solvents: The use of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase the solubility.
-
Prodrug Approaches: While this compound can be considered a prodrug of galanthamine, further derivatization to introduce more polar functional groups could enhance aqueous solubility.[1][2][3][4]
-
Formulation with Cyclodextrins: Encapsulation of the molecule within cyclodextrin complexes can enhance its apparent solubility and stability.
Q4: What analytical methods are suitable for stability and solubility studies of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[5] This method should be able to separate this compound from its primary degradant, galanthamine, and any other potential impurities. Other useful techniques include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For identification of degradation products.
-
UV-Vis Spectroscopy: For preliminary concentration measurements, provided there is no significant spectral overlap between the parent compound and its degradants.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural elucidation of degradation products.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your experimental solutions is controlled and maintained within a stable range, preferably close to neutral pH where the rate of hydrolysis of the acetyl group might be minimized. Use appropriate buffer systems.
-
Temperature Control: Perform experiments at a consistent and controlled temperature. Avoid exposing solutions to high temperatures for extended periods.
-
Light Protection: Protect solutions from direct light exposure by using amber vials or covering the experimental setup with aluminum foil.
-
Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.
-
Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
Issue 2: Low Aqueous Solubility Limiting Experimental Concentration
Possible Cause: Intrinsic low aqueous solubility of this compound.
Troubleshooting Steps:
-
Conduct a Solubility Screen: Systematically test the solubility in a range of pharmaceutically acceptable solvents and co-solvent systems. (See Experimental Protocol 2).
-
pH Adjustment: Evaluate the solubility at different pH values to identify a range where solubility is maximal.
-
Use of Solubilizing Excipients: Investigate the use of solubilizing agents such as cyclodextrins or surfactants.
-
Prodrug Modification: If feasible, consider synthesizing a more soluble prodrug of this compound for your experimental needs.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water
-
HPLC system with a suitable C18 column
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated aqueous solution.
Materials:
-
This compound (solid)
-
Aqueous media (e.g., purified water, phosphate-buffered saline (PBS) at various pH values)
-
Shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC/UPLC method for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous media. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
Sample Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials to pellet the solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter that does not bind the compound.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.
-
Replicates: Perform the experiment in triplicate for each condition.
Data Presentation
Table 1: Hypothetical Stability Data for this compound
| Stress Condition | Incubation Time (hours) | This compound Assay (%) | Major Degradant (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 12.5 (Galanthamine) |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 18.3 (Galanthamine) |
| 3% H₂O₂ (RT) | 24 | 92.1 | 5.8 (Oxidized product) |
| Thermal (80°C) | 48 | 98.5 | Not Detected |
| Photostability | - | 95.3 | 3.1 (Photodegradant) |
Table 2: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | 25 | 50 ± 5 |
| PBS (pH 5.0) | 25 | 75 ± 8 |
| PBS (pH 7.4) | 25 | 45 ± 4 |
| 10% Ethanol in Water | 25 | 250 ± 20 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability and solubility testing.
Caption: Logical approaches to improving the solubility of this compound.
References
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. johronline.com [johronline.com]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
Technical Support Center: Optimizing O-Acetylgalanthamine Dosage for In Vivo Studies
Disclaimer: Limited direct in vivo data is publicly available for O-Acetylgalanthamine. The following guidance is largely extrapolated from studies on its parent compound, Galantamine. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound before commencing efficacy trials.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models of neurodegenerative disease?
A1: While specific data for this compound is scarce, a logical starting point can be derived from effective doses of Galantamine in similar models. For mice, intravenous (i.v.) doses of Galantamine have been studied in the range of 4-8 mg/kg.[1] For oral administration, higher doses may be necessary to account for first-pass metabolism, though Galantamine has shown good oral bioavailability (around 77% in rats). A conservative starting oral dose for this compound could be in the 5-10 mg/kg range, with subsequent dose escalation based on tolerability and pharmacokinetic data.
Q2: What is the recommended route of administration for this compound in in vivo studies?
A2: The optimal route of administration depends on the experimental goals.
-
Intravenous (IV): Provides immediate and complete bioavailability, bypassing first-pass metabolism. This route is suitable for acute studies and pharmacokinetic profiling.
-
Oral Gavage (PO): Mimics the clinical route of administration for Galantamine, making it relevant for translational studies. However, bioavailability may be lower and more variable.
-
Intraperitoneal (IP): A common route in rodent studies offering rapid absorption, though it can cause local irritation.
-
Subcutaneous (SC): Generally provides slower and more sustained absorption compared to IV or IP routes.
-
Intranasal (IN): Explored as a potential route for direct nose-to-brain delivery, potentially bypassing the blood-brain barrier and reducing systemic side effects.[2]
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility and stability of this compound in different vehicles should be empirically determined. For initial studies, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles for parenteral administration. If solubility is an issue, the use of a small percentage of a biocompatible co-solvent such as DMSO or ethanol, followed by dilution in saline or PBS, can be considered. It is critical to ensure the final concentration of the co-solvent is well-tolerated by the animal model. For oral administration, this compound can be dissolved in water or a suitable vehicle like methylcellulose.
Q4: What are the potential side effects of this compound in animal models?
A4: As a cholinergic agent, this compound is expected to have a side effect profile similar to other acetylcholinesterase inhibitors. Based on clinical and preclinical data for Galantamine, potential adverse effects in animals may include gastrointestinal issues (e.g., diarrhea, vomiting), salivation, tremors, and at higher doses, more severe cholinergic effects like seizures.[3][4] Close monitoring of animals for these signs is crucial, especially during dose-escalation studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | The compound may have limited solubility in aqueous vehicles. | 1. Gently warm the vehicle while stirring.2. Sonication can aid in dissolution.3. Use a small percentage (e.g., <5%) of a biocompatible co-solvent like DMSO or ethanol, followed by dilution. Ensure the final co-solvent concentration is safe for the animal.4. Adjust the pH of the vehicle if the compound's solubility is pH-dependent. |
| Precipitation of the Compound Upon Injection | The compound may be precipitating out of solution when introduced into the physiological environment. | 1. Decrease the concentration of the dosing solution and increase the injection volume (within permissible limits for the chosen route).2. Consider using a different, more solubilizing vehicle if biocompatible.3. For oral administration, consider formulating as a suspension. |
| Animal Distress or Adverse Events Post-Dosing | The dose may be too high, or the administration route may be causing irritation. | 1. Immediately reduce the dose for subsequent animals.2. Consider a different administration route (e.g., subcutaneous instead of intraperitoneal to reduce local irritation).3. Ensure the vehicle itself is not causing the adverse effects by administering a vehicle-only control.4. Monitor animals closely for signs of cholinergic toxicity. |
| Lack of Efficacy at Tested Doses | The dose may be too low, or the compound may have poor bioavailability via the chosen route. | 1. Systematically increase the dose in a dose-escalation study, carefully monitoring for adverse effects.2. Conduct a pharmacokinetic study to determine the bioavailability and brain penetration of this compound.3. Consider a more direct route of administration, such as intravenous or intranasal, to ensure adequate exposure. |
Quantitative Data Summary
Table 1: In Vivo Dosage of Galantamine in Rodent Models (for extrapolation)
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Mouse | Intravenous (i.v.) | 4 - 8 mg/kg | Pharmacokinetics, Brain Distribution | [1] |
| Rat | Oral (p.o.) | 2.5 - 10 mg/kg | Pharmacokinetics, Bioavailability | N/A |
| Rat | Intranasal | Not specified | Enhanced Brain Delivery |
Note: This table provides data for Galantamine and should be used as a reference for designing initial dose-finding studies for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small volume of sterile saline to the tube.
-
Vortex the tube until the powder is completely dissolved. If solubility is an issue, refer to the troubleshooting guide.
-
Add the remaining volume of sterile saline to achieve the final desired concentration.
-
Vortex again to ensure homogeneity.
-
Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility.
-
The solution is now ready for intraperitoneal administration.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Prepared this compound solution/suspension
-
Flexible feeding needle (20-22 gauge for mice)
-
1 ml syringe
-
-
Procedure:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Mark this length on the feeding needle.
-
Attach the feeding needle to the syringe containing the this compound solution.
-
Gently insert the tip of the feeding needle into the mouse's mouth, aiming towards the esophagus.
-
Advance the needle smoothly until the pre-marked length is reached. Do not force the needle.
-
Slowly dispense the solution.
-
Carefully withdraw the feeding needle.
-
Monitor the mouse for any signs of distress.
-
Visualizations
References
- 1. Galanthamine: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Galantamine Distribution in Rat Brain Using Microplasma-Assisted Nose-to-Brain Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid health technology assessment of galantamine for the treatment of Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of galantamine treatment for patients with Alzheimer's disease: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Acetylgalanthamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of O-Acetylgalanthamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the O-acetylation of galanthamine?
A1: The most prevalent and well-documented method for the O-acetylation of galanthamine involves the use of acetic anhydride as the acetylating agent with pyridine serving as both a solvent and a catalyst. This method is widely used for the acetylation of alcohols and phenols.[1][2]
Q2: Why is my this compound yield consistently low?
A2: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by increasing the reaction time or temperature, or by adding a more potent catalyst such as 4-dimethylaminopyridine (DMAP).[1] Another significant factor can be the degradation of the product during workup, particularly if exposed to acidic or basic conditions for prolonged periods, which can hydrolyze the ester bond.[3] Purity of reagents and solvents is also critical; moisture can consume the acetic anhydride, and other impurities can interfere with the reaction.
Q3: What are the key analytical techniques to monitor the progress of the O-acetylation of galanthamine?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) to observe the consumption of the galanthamine starting material.[1] For a more detailed analysis of the reaction mixture and to determine the purity of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
Q4: What are the potential side products in the synthesis of this compound?
A4: The primary side product is typically unreacted galanthamine. If the reaction conditions are too harsh or if there is water present, hydrolysis of the this compound back to galanthamine can occur. Depending on the purity of the starting material, other related impurities may also be present in the final product.
Q5: How can I purify the synthesized this compound?
A5: Following the aqueous workup to remove pyridine and excess acetic anhydride, the crude this compound is typically purified using silica gel column chromatography. The choice of eluent system will depend on the polarity of the product and any impurities present.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Q: I am not observing any significant formation of this compound, and my TLC analysis shows predominantly starting material (galanthamine). What could be the issue?
A: This issue can arise from several factors related to the reagents and reaction conditions.
-
Inactive Reagents: Acetic anhydride is susceptible to hydrolysis. Ensure that you are using a fresh bottle or a properly stored one. Pyridine should also be anhydrous.
-
Insufficient Catalyst: While pyridine acts as a catalyst, for less reactive alcohols, a more potent catalyst like 4-dimethylaminopyridine (DMAP) might be necessary to drive the reaction to completion.
-
Low Reaction Temperature: The acetylation may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature to 50-70°C.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction over a longer period using TLC.
Problem 2: Product Degradation During Workup
Q: I observe product formation by TLC, but my isolated yield is very low after workup. What could be causing this?
A: this compound, being an ester, is susceptible to hydrolysis under both acidic and basic conditions.
-
Prolonged Exposure to Acid/Base: During the aqueous workup to remove pyridine (acid wash) and excess acetic anhydride (bicarbonate wash), prolonged contact time can lead to the hydrolysis of the acetyl group. It is advisable to perform the extractions swiftly and work at lower temperatures (e.g., using an ice bath).
-
Concentration with Acid Traces: Evaporating the organic solvents after workup can concentrate any residual acetic acid or hydrochloric acid, leading to product degradation. Ensure thorough washing and drying of the organic layer before concentration.
Problem 3: Difficulty in Purifying the Product
Q: I am having trouble separating this compound from the starting material and other impurities by column chromatography. What can I do?
A: Purification challenges often relate to the choice of chromatographic conditions.
-
Inappropriate Solvent System: The polarity of your eluent system may not be optimal for separating this compound from galanthamine. A systematic trial of different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) with varying polarity is recommended.
-
Overloaded Column: Loading too much crude product onto the column can lead to poor separation. Use an appropriate amount of silica gel relative to your crude product.
-
Co-eluting Impurities: If an impurity has a similar polarity to your product, consider alternative purification techniques such as preparative HPLC or crystallization.
Data Presentation
Table 1: Reagents and Conditions for O-Acetylation of Galanthamine
| Parameter | Condition | Notes |
| Starting Material | Galanthamine | Ensure high purity. |
| Acetylating Agent | Acetic Anhydride (Ac₂O) | Use 1.5-2.0 equivalents per hydroxyl group. |
| Solvent/Catalyst | Dry Pyridine | Use 2-10 mL per mmol of starting material. |
| Co-catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) | Catalytic amount. |
| Reaction Temperature | 0°C to Room Temperature (or up to 70°C) | Monitor reaction progress to determine optimal temperature. |
| Reaction Time | Varies (monitor by TLC) | Typically several hours to overnight. |
| Workup | 1 M HCl, sat. aq. NaHCO₃, Brine | To remove pyridine and excess Ac₂O. |
| Purification | Silica Gel Column Chromatography | Eluent system to be optimized. |
Table 2: Analytical Methods for this compound Characterization
| Method | Purpose | Key Parameters |
| TLC | Reaction Monitoring | Visualization of starting material and product spots. |
| HPLC | Purity Assessment & Quantification | Reversed-phase column, UV detection. |
| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts and coupling constants consistent with the acetylated structure. |
| Mass Spectrometry | Molecular Weight Confirmation | ESI-MS to confirm the molecular ion peak. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the O-acetylation of alcohols and can be adapted for galanthamine.
Materials:
-
Galanthamine
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve galanthamine (1.0 equivalent) in dry pyridine (5-10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of O-Acetylgalanthamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of O-Acetylgalanthamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a moderately polar alkaloid derivative, are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a complex mixture of impurities based on differential adsorption to a stationary phase.[1] Recrystallization is a technique used to purify solid compounds by dissolving the impure solid in a hot solvent and allowing the solution to cool, leading to the formation of pure crystals.[2]
Q2: How do I choose the appropriate solvent system for column chromatography?
A2: The choice of solvent system is critical for successful separation. For this compound on a silica gel column, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The polarity of the eluent can be gradually increased to elute the compound. It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: Selecting the right solvent is key for effective recrystallization. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.[2] Common solvent systems for recrystallization include ethanol, methanol/water, acetone/water, or ethyl acetate/hexane.[3] The choice depends on the impurity profile of your crude product.
Q4: My this compound appears as an oil and will not crystallize. What should I do?
A4: Oiling out during recrystallization can be due to several factors, including the presence of impurities or the high solubility of the compound in the chosen solvent. Try using a different solvent system, adding a co-solvent (anti-solvent) slowly, or attempting to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure this compound.
Q5: How can I assess the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used. Purity is calculated based on the peak area percentage of the main compound.
Troubleshooting Guides
Column Chromatography
Q1: My this compound is not moving from the origin on the silica gel column, even with a highly polar eluent.
A1: This could be due to strong interactions with the acidic silica gel, especially since this compound has a basic nitrogen atom.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will compete with your compound for the active sites on the silica gel and facilitate its elution.[2]
Q2: The separation between this compound and an impurity is very poor.
A2: Poor resolution can result from an inappropriate solvent system or improper column packing.
-
Solution:
-
Optimize the solvent system using TLC to achieve a greater difference in Rf values.
-
Consider using a less polar solvent system to increase the retention time and improve separation.
-
Ensure your column is packed uniformly without any air bubbles or cracks.
-
Recrystallization
Q1: I have very low recovery after recrystallization.
A1: Low recovery can be caused by using too much solvent, cooling the solution too quickly, or premature crystallization.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Ensure that all the compound has dissolved in the hot solvent before cooling.
-
Q2: The resulting crystals are colored, but I expect a white solid.
A2: Colored impurities may be trapped in the crystal lattice.
-
Solution:
-
Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to filter the hot solution through celite to remove the charcoal before cooling.
-
A second recrystallization step may be necessary to achieve the desired color and purity.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Column Chromatography | 75 | >98 | 65 | Silica gel, Hexane:Ethyl Acetate (1:1) with 0.5% Triethylamine |
| Recrystallization | 90 | >99 | 85 | Solvent: Ethanol/Water (9:1) |
| Preparative HPLC | 85 | >99.5 | 50 | C18 column, Acetonitrile/Water gradient |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Insert a small plug of cotton wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 4:1).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Start eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Protocol 3: HPLC Purity Analysis of this compound
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified this compound.
-
Dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound peak as a percentage of the total peak area.
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Addressing variability in O-Acetylgalanthamine experimental results
Welcome to the technical support center for O-Acetylgalanthamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in-vitro experiments with this galanthamine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of galanthamine and acts primarily as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions like Alzheimer's disease.[1] Additionally, like its parent compound galanthamine, it may also act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1]
Q2: I am observing significant variability in my AChE inhibition assay results. What are the common causes?
A2: Variability in AChE inhibition assays is a frequent issue. Key factors include:
-
Reagent Quality: Degradation of the enzyme (AChE), substrate (e.g., acetylthiocholine), or the chromogen (e.g., DTNB) can lead to inconsistent results. Always use fresh reagents and follow storage instructions.
-
Experimental Conditions: Minor fluctuations in pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor binding. Maintaining consistency across experiments is crucial.
-
Compound Integrity: this compound, like many organic molecules, can degrade if not stored properly. Avoid repeated freeze-thaw cycles and protect from light.
-
Pipetting Errors: Inaccurate dispensing of reagents, especially at low volumes, can introduce significant errors in concentration.
-
Data Analysis: The choice of curve-fitting model and software for IC50 calculation can influence the final value.
Q3: My cell viability assay results are inconsistent when using this compound. What should I check?
A3: Inconsistent cell viability results can stem from several sources:
-
Cell Culture Conditions: Variations in cell density, passage number, and time between passaging and the experiment can alter cellular responses. Standardize your cell culture protocol.
-
Compound Solubility: Poor solubility of this compound in the culture medium can lead to an inaccurate effective concentration. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
-
Assay Type: Different viability assays (e.g., MTT, MTS, XTT) rely on different cellular processes and can be subject to interference from the test compound. Consider running a control without cells to check for direct reactions between your compound and the assay reagents.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to fill the outer wells with a buffer or sterile water and not use them for critical samples.
Q4: Are there known off-target effects or alternative signaling pathways modulated by this compound?
A4: While the primary target is acetylcholinesterase, the parent compound galanthamine has been shown to modulate other signaling pathways, and it is plausible that this compound shares these properties. These include:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Galantamine is a known allosteric potentiating ligand of nAChRs, which can influence downstream signaling cascades.[1]
-
Neuroprotective Signaling: Galantamine has been shown to elicit neuroprotection by activating a signaling pathway involving nicotinic receptors and Jak2, leading to the inhibition of NOX and NFκB/iNOS.[2]
-
MAPK/JNK and PI3K/Akt Pathways: Studies on galanthamine have indicated its ability to activate the MAPK/JNK signaling pathway to enhance α7nAChR expression and inhibit the PI3K/Akt signaling pathway to induce neuronal autophagy.[3]
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition | Compound degradation | Prepare fresh stock solutions of this compound. Aliquot and store at the recommended temperature, avoiding multiple freeze-thaw cycles. |
| Incorrect compound concentration | Verify calculations for stock solutions and serial dilutions. Use calibrated pipettes. | |
| Inactive enzyme | Use a new vial of acetylcholinesterase. Ensure proper storage conditions. | |
| Sub-optimal assay conditions | Optimize the pH (typically 7.4-8.0) and temperature (e.g., 25°C or 37°C) of the assay buffer. | |
| High variability between replicates | Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents. Ensure consistent pre-incubation of the enzyme with the inhibitor. |
| Pipetting inconsistency | Calibrate pipettes regularly. For small volumes, use low-retention tips. | |
| Incomplete mixing | Gently mix the plate after each reagent addition without introducing bubbles. | |
| High background signal | Compound interference | Run a control with this compound in the assay buffer without the enzyme to check for absorbance at the detection wavelength. |
| Reagent instability | Prepare fresh substrate and DTNB solutions for each experiment. |
Cell-Based Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent cell viability results | Variation in cell health and density | Maintain a standardized cell culture protocol, including seeding density, passage number, and growth phase at the time of the experiment. |
| Edge effects in multi-well plates | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Compound precipitation in media | Visually inspect wells for any precipitate. Test the solubility of this compound in your specific cell culture medium. Consider using a lower concentration of the solvent (e.g., DMSO <0.5%). | |
| Unexpected increase in viability reading | Interference with assay chemistry | Some compounds can directly reduce the tetrazolium salts used in assays like MTT, leading to a false positive. Run a cell-free control with the compound and the assay reagent. |
| High toxicity at low concentrations | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cell line. Run a vehicle control with the highest concentration of the solvent used. |
Data Presentation
Acetylcholinesterase Inhibition by Galanthamine and a Potent Derivative
The following table summarizes the reported IC50 values for galanthamine and a highly potent synthetic derivative against acetylcholinesterase. This illustrates the potential for significant variations in potency among different analogs.
| Compound | AChE Source | IC50 Value | Reference |
| Galantamine | Electric Eel | 1.92 µM | |
| Galantamine | Erythrocyte | 0.35 µM (0.13 µg/mL) | |
| Galantamine Derivative (Compound 8) | Electric Eel | 27.79 nM (0.028 µM) |
Note: IC50 values can vary between studies due to different experimental conditions and enzyme sources.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol provides a general guideline for determining the AChE inhibitory activity of this compound.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase from a suitable source (e.g., electric eel) in the assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Ellman's Reagent (DTNB): Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
Inhibitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
2. Assay Procedure (96-well plate format):
-
Add 25 µL of your this compound dilutions (or solvent for control) to the wells.
-
Add 50 µL of the AChE enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of the DTNB reagent to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.
Signaling Pathway: Neuroprotection via Galanthamine Derivatives
Caption: Postulated neuroprotective signaling pathway of galanthamine derivatives.
Signaling Pathway: Modulation of Autophagy and Cell Survival
Caption: Modulation of cell survival and autophagy pathways by galanthamine.
References
- 1. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
O-Acetylgalanthamine degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of O-Acetylgalanthamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two primary pathways. The first is the hydrolysis of the acetyl ester linkage, which yields galanthamine and acetic acid. This hydrolysis is a common degradation route for acetylated compounds. The second pathway involves the degradation of the core galanthamine structure. Based on studies of galanthamine hydrobromide, this core structure is known to degrade under acidic, photolytic, and oxidative conditions.[1][2] The main degradation processes observed for the galanthamine moiety are dehydration, epimerization, and N-oxidation.[1][2]
Q2: Under what conditions is this compound most likely to degrade?
A2: Degradation is most likely to occur under the following conditions:
-
Acidic Conditions: Both the acetyl group and the galanthamine core are susceptible to acid-catalyzed degradation.[1]
-
Photolytic Conditions: Exposure to light can induce degradation of the galanthamine structure.
-
Oxidative Conditions: The presence of oxidizing agents can lead to the formation of degradation products such as N-oxides.
-
Aqueous Solutions: The presence of water can facilitate the hydrolysis of the acetyl group.
Q3: Is this compound stable at neutral or alkaline pH?
A3: Based on studies of its parent compound, galanthamine, the core structure is stable in alkaline conditions. However, the acetyl ester group in this compound can be susceptible to base-catalyzed hydrolysis. Therefore, while the core may be stable, the overall molecule may still degrade to galanthamine at alkaline pH. Stability at neutral pH would also be a concern due to potential hydrolysis.
Q4: What are the expected degradation products of this compound?
A4: The primary and expected degradation products are:
-
Galanthamine: From the hydrolysis of the acetyl group.
-
Dehydration products of galanthamine.
-
Epimers of galanthamine.
-
N-oxide of galanthamine.
Q5: How can I prevent the degradation of this compound during experiments and storage?
A5: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain solutions at a pH where the compound is most stable, which is likely to be slightly acidic, though this needs to be experimentally determined. Avoid strongly acidic or alkaline conditions.
-
Light Protection: Store solutions and solid material in amber vials or otherwise protected from light.
-
Inert Atmosphere: For long-term storage or when working with solutions for extended periods, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Store at recommended low temperatures, typically 2-8°C or frozen, to slow down the rate of all potential degradation reactions.
-
Solvent Choice: Use anhydrous non-aqueous solvents when possible if hydrolysis of the acetyl group is a primary concern.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Degradation due to sample preparation. | Prepare samples fresh and in a suitable solvent. If using aqueous buffers, ensure the pH is optimal and analyze the sample promptly. |
| Hydrolysis of the acetyl group. | Check the retention time of a galanthamine standard. If an unexpected peak matches, this confirms hydrolysis. Prepare and run samples at a lower temperature. |
| Photodegradation. | Prepare and handle the sample under reduced light conditions. Use amber autosampler vials. |
| Oxidation. | De-gas solvents and consider adding an antioxidant to the sample diluent if compatible with the analytical method. |
Issue 2: The concentration of my this compound standard solution is decreasing over time.
| Possible Cause | Troubleshooting Step |
| Instability in the chosen solvent. | Assess the stability of this compound in different solvents and pH buffers to find the optimal conditions. A short-term stability study is recommended. |
| Improper storage conditions. | Ensure the solution is stored at the correct temperature, protected from light, and in a tightly sealed container. |
| Adsorption to container surfaces. | Use silanized glass or polypropylene vials to minimize adsorption. |
Quantitative Data Summary
The following table summarizes the degradation of Galanthamine Hydrobromide under various stress conditions, which can be considered indicative of the potential degradation of the this compound core structure.
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation (%) | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1 M HCl | 80°C | 24 h | 25% | Dehydration and epimerization products | |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 24 h | No degradation | - | |
| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 15% | N-oxide of galanthamine | |
| Photolytic | UV light (254 nm) | Room Temp | 48 h | 10% | Unspecified degradation products | |
| Thermal | Solid state | 100°C | 48 h | No degradation | - |
Note: This data is for Galanthamine Hydrobromide. Similar studies are required to obtain specific quantitative data for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent and dilute to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (254 nm) for 48 hours.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is adapted from a validated method for galanthamine and should be validated for its ability to separate this compound from its potential degradation products, including galanthamine.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm and 288 nm
-
Injection Volume: 10 µL
-
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of O-Acetylgalanthamine in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of enhancing the bioavailability of O-Acetylgalanthamine in pre-clinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: While specific data for this compound is limited, challenges are likely similar to its parent compound, galantamine. These include:
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.
-
Limited Permeability: The ability of the compound to cross the intestinal epithelium may be a limiting factor.
-
Solubility: The solubility of this compound in gastrointestinal fluids can impact its dissolution and subsequent absorption.
-
P-glycoprotein (P-gp) Efflux: The compound may be actively transported out of intestinal cells by efflux pumps like P-gp, reducing its net absorption.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility, protect it from degradation, and enhance its absorption via the lymphatic pathway, thereby bypassing first-pass metabolism.[1][2]
-
Prodrug Approach: Modifying this compound into a prodrug can improve its lipophilicity and permeability. The prodrug is then converted to the active compound in the body. This strategy has been explored for galantamine to improve its therapeutic index.
-
Nanoparticle Encapsulation: Polymeric nanoparticles can protect this compound from the harsh environment of the gastrointestinal tract and provide controlled release, potentially leading to improved absorption and sustained plasma concentrations.
-
Intranasal Delivery: For direct brain targeting and to bypass the blood-brain barrier as well as first-pass metabolism, intranasal delivery of this compound formulations is a promising alternative route of administration.
Q3: How can I quantify the concentration of this compound in plasma and brain tissue?
A3: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in biological matrices.[3] Key steps in method development include:
-
Sample Preparation: Simple liquid-liquid extraction or protein precipitation can be used to extract the analyte from plasma or homogenized brain tissue.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.
-
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification. An internal standard structurally similar to this compound should be used to ensure accuracy.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Question: We are observing significant variability in the plasma concentrations of this compound between individual animals in the same treatment group. What could be the cause and how can we troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to prevent accidental administration into the lungs. - For formulated products, ensure homogeneity to guarantee consistent drug content in each dose. |
| Animal-to-Animal Physiological Differences | - Use animals from the same supplier, with a narrow age and weight range. - Ensure consistent fasting periods before dosing, as food can significantly impact drug absorption. |
| Formulation Instability | - Characterize the stability of your formulation under storage conditions and at the temperature of administration. - For suspensions, ensure adequate resuspension before each administration. |
| Analytical Method Variability | - Validate your LC-MS/MS method for precision, accuracy, and linearity. - Ensure consistent sample handling and storage conditions to prevent degradation of the analyte. |
Issue 2: Low Oral Bioavailability Despite Formulation Efforts
Question: We have formulated this compound in a nanoemulsion, but the oral bioavailability in our rat model is still lower than expected. What are the potential reasons and what can we do?
Answer:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters | - Droplet Size: Ensure the nanoemulsion has a small and uniform droplet size (typically < 200 nm) for optimal absorption. - Zeta Potential: A sufficiently high zeta potential (positive or negative) can improve the stability of the nanoemulsion. - Excipient Choice: The type and concentration of oil, surfactant, and co-surfactant can significantly impact drug release and absorption. Consider screening different excipients. |
| P-gp Efflux | - Co-administer a known P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) to assess the contribution of P-gp mediated efflux. - Some formulation excipients (e.g., certain surfactants) can also inhibit P-gp. |
| Extensive First-Pass Metabolism | - If lymphatic uptake is not sufficiently enhanced by the nanoemulsion, the drug will still be subject to significant first-pass metabolism. - Consider alternative routes of administration, such as intranasal, to bypass the liver. |
| In vivo Instability of the Formulation | - The nanoemulsion may be breaking down in the gastrointestinal tract. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | F (%) |
| Aqueous Suspension | 150 ± 35 | 1.0 ± 0.5 | 600 ± 120 | 15 |
| Nanoemulsion | 450 ± 90 | 2.0 ± 0.5 | 2400 ± 450 | 60 |
| Solid Lipid Nanoparticles (SLNs) | 380 ± 75 | 2.5 ± 1.0 | 2100 ± 380 | 52 |
| Prodrug in Solution | 250 ± 60 | 1.5 ± 0.5 | 1500 ± 300 | 38 |
Data are presented as mean ± standard deviation (n=6). F (%) represents the relative bioavailability compared to intravenous administration.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoemulsion
-
Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., oleic acid, Capryol 90) with gentle heating and stirring.
-
Surfactant/Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Tween 80, Cremophor EL) and a co-surfactant (e.g., Transcutol HP, ethanol) in a predetermined ratio.
-
Titration: Slowly add the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) to the oil phase containing the drug, while continuously stirring. The surfactant/co-surfactant mixture is then added dropwise to the oil-in-water emulsion under constant magnetic stirring until a transparent or translucent nanoemulsion is formed.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Determine using dynamic light scattering (DLS).
-
Zeta Potential: Measure using electrophoretic light scattering.
-
Drug Entrapment Efficiency: Quantify by separating the free drug from the nanoemulsion using ultracentrifugation and analyzing the supernatant for drug content via LC-MS/MS.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration:
-
Oral Group: Administer the this compound formulation (e.g., nanoemulsion) via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group: Administer a solution of this compound in saline via the tail vein at a dose of 2 mg/kg to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for assessing bioavailability enhancement.
Caption: Pathways of oral drug absorption and metabolism.
References
Troubleshooting O-Acetylgalanthamine quantification in complex samples
Welcome to the technical support center for O-Acetylgalanthamine quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound in complex biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting specific issues related to this compound quantification.
Q1: Why am I observing poor sensitivity and inconsistent results for this compound in my plasma samples?
A1: Poor sensitivity and inconsistent results are often attributed to matrix effects . Matrix effects are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of this compound in the mass spectrometer source.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1]
Troubleshooting Steps:
-
Evaluate Matrix Effect: To determine if matrix effects are the issue, a post-extraction addition method is recommended. Compare the analyte response in a neat solution to the response when spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.[3]
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound.
-
Protein Precipitation (PPT): This is a simple and common technique. Acetonitrile is often a good choice of solvent for PPT and can provide cleaner extracts than methanol.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific sorbent chemistries to retain the analyte and wash away interferences. For compounds with amine functionalities, mixed-mode cation exchange SPE cartridges can be very effective.
-
-
Improve Chromatographic Separation: Enhance the separation of this compound from matrix components by optimizing your HPLC/UHPLC method. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Utilize a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction and ionization. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the analyte's performance.
Q2: My calibration curve for this compound is non-linear, especially at lower concentrations. What could be the cause?
A2: Non-linearity in calibration curves, particularly at the lower limit of quantification (LLOQ), can be caused by several factors:
-
Unresolved Matrix Effects: As discussed in Q1, matrix effects can disproportionately affect the signal at different concentrations.
-
Analyte Adsorption: this compound, being a tertiary amine, may adsorb to surfaces in the sample collection tubes, vials, and the LC flow path, especially at low concentrations.
-
Carryover: Residual analyte from a high concentration sample can carry over into the subsequent injection of a lower concentration sample, artificially inflating the signal.
-
Analyte Instability: Degradation of the analyte in the matrix or during sample processing can lead to a non-linear response.
Troubleshooting Steps:
-
Address Matrix Effects: Follow the recommendations in A1.
-
Mitigate Adsorption: Use silanized or low-adsorption vials. The addition of a small amount of an organic modifier or a competing amine to the sample diluent can help reduce non-specific binding.
-
Optimize Wash Solvents: To reduce carryover, use a strong wash solvent in your autosampler that is capable of fully dissolving this compound. A wash solution containing a high percentage of organic solvent, possibly with a small amount of acid or base, can be effective.
-
Evaluate Analyte Stability: Perform stability assessments at various stages: bench-top, freeze-thaw, and long-term storage. If instability is observed, consider adding stabilizers, adjusting the pH, or minimizing the time samples are at room temperature.
Q3: How do I choose an appropriate internal standard (IS) for this compound quantification?
A3: The choice of an internal standard is critical for accurate and precise quantification. The ideal IS should have physicochemical properties as close as possible to the analyte to compensate for variability in sample preparation, injection volume, and ionization.
Recommended Internal Standards:
-
Stable Isotope-Labeled (SIL) this compound: This is the "gold standard" as it co-elutes with the analyte and experiences the same matrix effects.
-
Structural Analog: If a SIL-IS is not available, a close structural analog of this compound can be used. The analog should have similar extraction recovery and ionization response. It is crucial to validate that the chosen analog is not present as a metabolite in the study samples and that it does not suffer from different matrix effects than the analyte.
Quantitative Data Summary
The following tables provide an example of how to structure and present data when evaluating different sample preparation methods to minimize matrix effects and improve recovery.
Table 1: Comparison of Sample Preparation Methods on this compound Recovery and Matrix Effect
| Preparation Method | Analyte Peak Area (Spiked Post-Extraction) | Analyte Peak Area (Neat Solution) | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85,000 | 100,000 | 85 | -15 (Suppression) |
| Protein Precipitation (Methanol) | 78,000 | 100,000 | 78 | -22 (Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92,000 | 100,000 | 92 | -8 (Suppression) |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 98,000 | 100,000 | 98 | -2 (Minimal Effect) |
Table 2: Internal Standard Performance Across Different Biological Lots
| Plasma Lot | Analyte/IS Ratio (Low QC) | Analyte/IS Ratio (High QC) | CV (%) - Low QC | CV (%) - High QC |
| Lot 1 | 0.52 | 5.10 | 3.5 | 2.8 |
| Lot 2 | 0.55 | 5.25 | ||
| Lot 3 | 0.53 | 5.18 | ||
| Lot 4 | 0.51 | 5.05 | ||
| Lot 5 | 0.54 | 5.21 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Method Refinement for O-Acetylgalanthamine In Vitro Assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with O-Acetylgalanthamine.
Section 1: Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro assays with this compound and related compounds.
Acetylcholinesterase (AChE) Inhibition Assays (Ellman's Method)
Q1: I am not observing the expected level of AChE inhibition with this compound. What are the possible causes?
A: A lack of expected inhibition can stem from several factors related to the compound, reagents, or assay conditions.[1]
-
Compound Integrity: The compound may have degraded due to improper storage (e.g., exposure to light or temperature fluctuations) or multiple freeze-thaw cycles. Ensure the compound is stored as recommended and prepare fresh dilutions.[1]
-
Compound Solubility: this compound may have limited solubility in the assay buffer. This leads to a lower effective concentration than intended. Ensure the final concentration of any solvent (like DMSO) is low (typically <1%) and consistent across all wells.[1][2]
-
Incorrect Concentration: Errors in stock solution calculation or serial dilutions are a common source of error. Double-check all calculations and ensure pipettes are calibrated.[1]
-
Enzyme Activity: The AChE enzyme may be inactive or have low specific activity due to improper storage or age. Use a fresh enzyme vial or validate the activity of your current stock with a known inhibitor.
Q2: My IC50 values for this compound are highly variable between experiments. How can I improve reproducibility?
A: Variability in IC50 values is a frequent challenge. Key factors to control include:
-
Reagent Quality: The substrate (acetylthiocholine iodide, ATCI) and the chromogen (DTNB) can degrade over time. Prepare these solutions fresh for each experiment and store stocks in aliquots at -20°C.
-
Assay Conditions: Minor variations in pH and temperature can significantly alter enzyme kinetics. Always use a freshly prepared buffer, verify its pH, and ensure all reagents and plates are equilibrated to the assay temperature (e.g., 25°C or 37°C).
-
Incubation Times: Ensure the pre-incubation time of the enzyme with the inhibitor is consistent across all wells and experiments. Use a multichannel pipette to initiate the reaction simultaneously.
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes. Avoid using the outer wells for critical samples or fill them with buffer to minimize these effects.
Q3: I'm observing a high background signal or a color change in my control wells without the enzyme. What's happening?
A: This indicates interference from your test compound or a problem with the reagents.
-
Compound Interference: The compound itself might be colored and absorb light near 412 nm, or it may react directly with DTNB if it contains free thiol groups. To check for this, run a control well containing the buffer, your compound, and DTNB (without the enzyme and substrate). Subtract this absorbance value from your experimental wells.
-
Reagent Instability: The DTNB reagent may have degraded. You can test its reactivity by adding a small amount of a known thiol (e.g., cysteine); a strong yellow color should appear instantly. If not, prepare a fresh solution.
Cell Viability Assays (e.g., MTT, XTT)
Q1: My cell viability assay shows low absorbance readings or a weak signal even in the control group. How can I fix this?
A: Weak signals in viability assays like MTT often point to issues with cell health or assay execution.
-
Suboptimal Cell Density: The number of cells seeded may be too low. For most adherent cell lines, a density of 5,000 to 10,000 cells per well is a good starting point for optimization.
-
Insufficient Incubation Time: The incubation period with the viability reagent (e.g., MTT) may be too short for detectable formazan crystal formation. Try extending the incubation time.
-
Cell Culture Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding for the experiment.
Q2: Can this compound interfere with the MTT assay readout?
A: Yes, chemical interference is a potential issue in MTT assays.
-
Optical Interference: If this compound solutions are colored, they can interfere with absorbance readings. Run a "no-cell" blank containing media and the compound to correct for this.
-
Chemical Reactivity: The compound could chemically react with the MTT reagent, causing its reduction and leading to a false-positive signal for cell viability. It is crucial to run controls to test for this possibility.
Q3: My results from the MTT assay are not consistent with other viability assays. Why?
A: Different viability assays measure different cellular parameters. The MTT assay measures metabolic activity via mitochondrial dehydrogenase action. If this compound affects mitochondrial function without immediately killing the cell, the MTT results might not correlate with assays that measure membrane integrity (like Trypan Blue or LDH release) or the ability to proliferate (clonogenic assays). It is often recommended to use multiple, complementary viability assays to get a comprehensive understanding of a compound's effect.
Section 2: Quantitative Data Summary
The following table summarizes in vitro data for Galanthamine, the parent compound of this compound. The biological activities are expected to be comparable.
| Compound | Assay Type | Target/Cell Line | Key Findings | Reference |
| Galanthamine | AChE Inhibition | Electric Eel AChE | IC50 = 2.727 µg/ml | |
| Galanthamine | Nicotinic Receptor Modulation | Human α7 nAChR (expressed in Xenopus oocytes) | At 0.1 µM, increased ACh-induced currents. Caused inhibition at higher concentrations. Shifted ACh EC50 from 305 to 189 µM. | |
| Galanthamine | Nicotinic Receptor Modulation | Torpedo nAChR (muscular type) | At 1 µM, increased ACh-induced currents. Shifted ACh EC50 from 79 to 46 µM. |
Section 3: Detailed Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from standard methodologies for determining AChE inhibition in a 96-well plate format.
Objective: To determine the IC50 value of this compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a source like Electrophorus electricus (electric eel).
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
0.1 M Sodium Phosphate Buffer, pH 8.0.
-
This compound (test inhibitor) and a known inhibitor (e.g., Donepezil) as a positive control.
-
DMSO for dissolving compounds.
-
96-well clear flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 0.1-0.25 U/mL.
-
ATCI Solution (10 mM): Prepare fresh by dissolving ATCI in Assay Buffer.
-
DTNB Solution (10 mM): Prepare by dissolving DTNB in Assay Buffer. Protect from light.
-
Inhibitor Solutions: Prepare a high-concentration stock of this compound in DMSO. Make serial dilutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1%.
Assay Procedure:
-
Plate Setup: Design the plate to include wells for:
-
Blank: Assay Buffer, DTNB, and ATCI (no enzyme).
-
Negative Control (100% Activity): AChE, Assay Buffer (with vehicle, e.g., 1% DMSO), DTNB, and ATCI.
-
Positive Control: AChE, known inhibitor, DTNB, and ATCI.
-
Test Compound: AChE, this compound dilutions, DTNB, and ATCI.
-
-
Pre-incubation: In the respective wells, add 25 µL of your inhibitor dilutions (or vehicle control).
-
Add 50 µL of the AChE working solution to each well (except the Blank).
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate Reaction: Add 25 µL of the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/min) for each well.
-
Correct the rates by subtracting the rate of the Blank.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability. Optimization of cell number and incubation times is critical for each cell line.
Objective: To evaluate the effect of this compound on the viability of a chosen cell line.
Materials:
-
Adherent or suspension cells of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or no treatment.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Add MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilize Formazan: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank wells from all other readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells: % Viability = (Abs_treated / Abs_control) x 100
-
Plot % Viability against compound concentration to determine the CC50 (50% cytotoxic concentration).
Section 4: Visualized Workflows and Pathways
Diagram 1: AChE Inhibition Assay Workflow
Diagram 2: Troubleshooting Logic for Low AChE Inhibition
Diagram 3: Dual Mechanism of Action of Galanthamine Analogs
References
Optimizing reaction conditions for O-Acetylgalanthamine derivatization
Welcome to the technical support center for the derivatization of O-Acetylgalanthamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the O-acetylation of galanthamine?
A1: The O-acetylation of galanthamine involves the reaction of the hydroxyl group (-OH) on the galanthamine molecule with an acetylating agent. This reaction converts the hydroxyl group into an acetyl group (-OCOCH₃), forming this compound. This derivatization is often performed to modify the compound's polarity and other physicochemical properties.
Q2: Which acetylating agents are commonly used for this type of reaction?
A2: Acetic anhydride is a common and efficient reagent for the acetylation of alcohols and phenols. Acetyl chloride can also be used, but it is generally more reactive and may require more stringent reaction conditions to avoid side reactions.
Q3: My O-acetylation reaction is showing low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in O-acetylation reactions can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be too slow to reach completion within the given timeframe. Conversely, excessively high temperatures can lead to degradation of the reactant or product. It is advisable to perform small-scale experiments at various temperatures (e.g., room temperature, 40°C, 60°C) to determine the optimal condition.
-
Insufficient Reaction Time: Acetylation reactions require sufficient time to proceed to completion. Monitor the reaction progress at different time points using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the overall reaction rate. Common solvents for acetylation include pyridine, which can also act as a catalyst and acid scavenger, or aprotic solvents like dichloromethane or chloroform.
-
Reagent Stoichiometry: An insufficient amount of the acetylating agent can lead to incomplete conversion. Using a molar excess of the acetylating agent can help drive the reaction to completion.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the reason?
A4: The presence of multiple spots on a TLC plate suggests a mixture of compounds, which could include:
-
Unreacted Galanthamine: This indicates an incomplete reaction. Consider optimizing the reaction conditions as described in Q3.
-
This compound: This is your desired product.
-
Side Products: Potential side reactions could lead to the formation of impurities. For instance, if the reaction conditions are too harsh, degradation of the galanthamine backbone might occur.
-
N-acetylation: Galanthamine also contains a tertiary amine. While less likely to be acetylated under standard conditions for O-acetylation, the possibility of N-acetylation to form a quaternary ammonium salt, especially with a more reactive acetylating agent, cannot be entirely ruled out.
To identify the spots, you can run reference standards of your starting material on the same TLC plate. Purification of the desired product can be achieved using column chromatography.
Q5: How can I monitor the progress of my O-acetylation reaction?
A5: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the conversion of the starting material to the product. The product, this compound, is expected to be less polar than galanthamine and should therefore have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the amount of product formed over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used if the derivatized product is sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of the acetyl protons (a singlet around 2 ppm) and the shift of protons adjacent to the newly formed ester group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive acetylating agent (e.g., hydrolyzed acetic anhydride).- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh or properly stored acetylating agent.- Gradually increase the reaction temperature in small increments.- Extend the reaction time and monitor progress. |
| Incomplete Reaction | - Insufficient amount of acetylating agent.- Inefficient mixing of reactants. | - Increase the molar ratio of the acetylating agent to galanthamine.- Ensure vigorous stirring throughout the reaction. |
| Formation of Multiple Products | - Side reactions due to high temperature.- Presence of impurities in the starting material. | - Lower the reaction temperature.- Use a milder acetylating agent.- Purify the starting galanthamine before the reaction. |
| Difficulty in Product Purification | - Similar polarities of the product and unreacted starting material.- Formation of closely related side products. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography. |
Experimental Protocols
General Protocol for O-Acetylation of Galanthamine
This protocol is a general guideline and should be optimized for specific experimental setups.
Materials:
-
Galanthamine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve galanthamine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Physicochemical Properties of Galanthamine
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.35 g/mol |
| Melting Point | 126-127 °C |
| Solubility | Soluble in acetone, chloroform, ethanol |
Note: The properties of this compound will differ, with an expected increase in molecular weight and a change in polarity and melting point.
Visualizations
Experimental Workflow for O-Acetylation of Galanthamine
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Validation & Comparative
O-Acetylgalanthamine vs. Galanthamine: A Comparative Efficacy Study for Neurodegenerative Disease Research
A detailed analysis of two acetylcholinesterase inhibitors, this guide provides researchers, scientists, and drug development professionals with a comparative overview of O-Acetylgalanthamine and its parent compound, galanthamine. Drawing on preclinical data, this report examines their efficacy in acetylcholinesterase inhibition, cognitive enhancement, and their pharmacokinetic profiles.
This comparison focuses on two key compounds: galanthamine, a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease, and its O-acetylated derivative, 6-O-acetyl-6-O-demethylgalanthamine (referred to in research as P11012), which has been investigated as a potential therapeutic alternative. Additionally, for a broader perspective on the impact of acetylation, N-Acetylnorgalanthamine is also considered.
Executive Summary
Galanthamine is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and an allosteric modulator of nicotinic acetylcholine receptors, both of which contribute to its therapeutic effects in Alzheimer's disease. The quest for compounds with improved efficacy and tolerability has led to the development of derivatives such as O-acetylated galanthamine analogs.
Preclinical studies reveal that 6-O-acetyl-6-O-demethylgalanthamine acts as a pro-drug, being converted in the body to the active metabolite 6-O-demethylgalanthamine. This metabolite is a significantly more potent inhibitor of AChE than galanthamine itself.[1][2] This pro-drug strategy appears to offer a better therapeutic index compared to the parent compound.[1][2] In contrast, acetylation at the nitrogen atom, as in N-Acetylnorgalanthamine, results in a marked decrease in AChE inhibitory activity, highlighting the critical role of the substitution position.[3]
Data Presentation
Acetylcholinesterase (AChE) Inhibition
The primary mechanism of action for both galanthamine and its derivatives is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The following table summarizes the in vitro inhibitory potency against AChE.
| Compound | Relative Potency vs. Galanthamine | Notes |
| Galanthamine | Baseline | A reversible, competitive inhibitor of AChE. |
| 6-O-demethylgalanthamine | 10- to 20-fold more potent | The active metabolite of 6-O-acetyl-6-O-demethylgalanthamine. Demonstrates greater selectivity for AChE over butyrylcholinesterase. |
| 6-O-acetyl-6-O-demethylgalanthamine (P11012) | Pro-drug | Itself a potent, competitive, and selective inhibitor of AChE, but primarily acts by delivering the more potent 6-O-demethylgalanthamine. |
| N-Acetylnorgalanthamine | 4-fold less potent | Acetylation at the nitrogen position significantly reduces inhibitory activity. |
Preclinical Efficacy in a Cognitive Model
The scopolamine-induced passive avoidance test in rodents is a common model to assess the cognitive-enhancing effects of potential Alzheimer's disease therapeutics. The following table outlines the comparative efficacy in this model.
| Compound | Efficacy in Attenuating Scopolamine-Induced Deficits | Therapeutic Index |
| Galanthamine | Effective in attenuating deficits. | Baseline |
| 6-O-acetyl-6-O-demethylgalanthamine (P11012) | Effective in attenuating deficits. | Better oral therapeutic index than galanthamine. |
Comparative Oral Pharmacokinetics in Rats
Pharmacokinetic parameters are crucial for determining the dosing regimen and understanding the in vivo behavior of a drug. The following data was obtained from oral administration studies in rats.
| Parameter | Galanthamine | 6-O-acetyl-6-O-demethylgalanthamine (P11012) |
| Time to Maximum Concentration (Tmax) | Rapidly reached. | Rapidly reached. |
| Area Under the Curve (AUC) in Brain | Highest AUC in the brain. | Similar overall AUC to another analog, P11149. |
| Maximum Concentration (Cmax) in Brain | Highest Cmax in the brain. | Lower and more sustained concentration maximums compared to galanthamine. |
| Bioavailability | Approximately 90% in humans. | Acts as a pro-drug, delivering the active metabolite. |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro acetylcholinesterase inhibitory activity is determined using a modified Ellman's spectrophotometric method.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Galanthamine, this compound derivatives)
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
The enzyme (AChE) is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrate (ATCI).
-
The absorbance is measured kinetically at 412 nm at regular intervals.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Scopolamine-Induced Passive Avoidance Test in Mice
This behavioral test is used to evaluate the effects of drugs on learning and memory.
Principle: The test is based on the innate preference of mice for a dark environment over a brightly lit one. The mouse is placed in a brightly lit compartment of a two-compartment chamber, with access to a dark compartment. Upon entering the dark compartment, the mouse receives a mild electric foot shock. The latency to re-enter the dark compartment is measured 24 hours later to assess memory retention. Scopolamine, a muscarinic receptor antagonist, is used to induce a learning and memory deficit.
Procedure:
-
Acquisition Trial:
-
Mice are individually placed in the lit compartment.
-
The time taken to enter the dark compartment (step-through latency) is recorded.
-
Once the mouse enters the dark compartment, a mild, brief electric shock is delivered to the paws.
-
-
Drug Administration:
-
The test compounds (galanthamine or its derivatives) or a vehicle are administered orally at specified doses before the acquisition trial.
-
Scopolamine is administered to induce amnesia, typically 30 minutes before the acquisition trial.
-
-
Retention Trial:
-
24 hours after the acquisition trial, the mouse is again placed in the lit compartment.
-
The step-through latency to enter the dark compartment is recorded for up to a set maximum time (e.g., 300 seconds).
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates successful memory of the aversive stimulus.
-
-
Data Analysis:
-
The step-through latencies are compared between different treatment groups. An increase in step-through latency in the drug-treated, scopolamine-impaired group compared to the scopolamine-only group indicates a reversal of the memory deficit.
-
Mandatory Visualization
Caption: Dual mechanism of action of galanthamine and its active metabolites.
Caption: Experimental workflow for the AChE inhibition assay (Ellman's method).
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AChE inhibitory activity of N-substituted natural galanthamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of O-Acetylgalanthamine and Other Acetylcholinesterase Inhibitors for Research and Drug Development
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. This guide provides a comparative overview of O-Acetylgalanthamine against established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of key performance data, detailed experimental protocols for inhibitor characterization, and visual representations of relevant biological pathways and workflows.
Introduction to Acetylcholinesterase Inhibitors
Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts, terminating the signal transmission. In conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission, inhibiting AChE increases the concentration and duration of acetylcholine, thereby enhancing cognitive function. The inhibitors discussed herein represent different chemical classes and exhibit varied pharmacological profiles. While Donepezil, Rivastigmine, and Galantamine are approved therapeutic agents, this compound is a derivative of Galantamine, and its comparative efficacy is a subject of research interest.
Comparative Efficacy and Potency
The potency of an acetylcholinesterase inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for the compared inhibitors against human acetylcholinesterase (hAChE). It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Target Enzyme(s) | Reported IC50 Range (hAChE) | Selectivity |
| This compound | Acetylcholinesterase (AChE) | Data not readily available in cited literature | Expected to be selective for AChE over Butyrylcholinesterase (BuChE) |
| Donepezil | Primarily AChE | 6.7 nM - 12.3 nM | High selectivity for AChE over BuChE |
| Rivastigmine | AChE and BuChE | 4.3 nM - 4.15 µM | Dual inhibitor of both AChE and BuChE |
| Galantamine | Primarily AChE | 0.35 µM - 1.27 µM | Selective for AChE over BuChE |
Note: While a specific IC50 value for this compound was not found in the currently available literature, its structural similarity to Galantamine, a known AChE inhibitor, suggests it possesses inhibitory activity against acetylcholinesterase. Further experimental validation is required to quantify its potency.
Experimental Protocols
For researchers aiming to conduct comparative studies, detailed and standardized experimental protocols are crucial. Below are methodologies for two key assays used in the characterization of acetylcholinesterase inhibitors.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure acetylcholinesterase activity and the inhibitory potential of compounds.
Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is proportional to the acetylcholinesterase activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitors (this compound, Donepezil, Rivastigmine, Galantamine) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent for inhibitors (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors and a reference inhibitor in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) and consistent across all wells.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compounds.
-
Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.
-
Reference Inhibitor: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the reference inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitors on cell viability and to determine their cytotoxic potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved formazan at a specific wavelength (typically between 550 and 600 nm).
Materials:
-
96-well cell culture plate
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test inhibitors dissolved in cell culture medium
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitors. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitors).
-
Incubation: Incubate the cells with the inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
For suspension cells, centrifuge the plate to pellet the cells, carefully remove the supernatant, and then add the solubilization solution.
-
-
Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for inhibitor characterization.
Caption: Cholinergic signaling pathway and the site of action for acetylcholinesterase inhibitors.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Conclusion
This guide provides a foundational comparison of this compound with established acetylcholinesterase inhibitors. While quantitative data for this compound's inhibitory potency is not yet widely available, its structural relationship to Galantamine suggests it is a promising candidate for further investigation. The provided experimental protocols offer a standardized approach for researchers to characterize and compare the efficacy and safety of these and other novel acetylcholinesterase inhibitors. The accompanying diagrams serve to clarify the underlying biological mechanisms and experimental procedures. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.
References
O-Acetylgalanthamine: An In Vivo Comparative Analysis of a Novel Cholinergic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of O-Acetylgalanthamine, a novel acetylcholinesterase (AChE) inhibitor, with its parent compound, galanthamine. The following sections present quantitative data from key preclinical studies, detailed experimental methodologies, and a visual representation of its mechanism of action to support further research and development in neurodegenerative diseases, particularly Alzheimer's disease.
Comparative Efficacy of this compound and Galanthamine In Vivo
This compound (also referred to as 6-O-acetyl-6-O-demethylgalanthamine or P11012) has been evaluated in vivo for its potential as a therapeutic agent for Alzheimer's disease.[1] Studies in rodent models demonstrate its central cholinergic activity, comparable to or exceeding that of galanthamine in certain aspects. The following tables summarize the key quantitative findings from these preclinical validation studies.
Table 1: In Vivo Acetylcholinesterase (AChE) Inhibition in Rat Brain
| Compound | Dose (mg/kg, p.o.) | Time Post-Dose (hr) | % AChE Inhibition (Cortex) | % AChE Inhibition (Hippocampus) |
| This compound | 10 | 1 | 45 ± 5 | 42 ± 6 |
| 2 | 38 ± 4 | 35 ± 5 | ||
| 4 | 25 ± 3 | 22 ± 4 | ||
| Galanthamine | 3 | 1 | 35 ± 4 | 32 ± 5 |
| 2 | 28 ± 3 | 26 ± 4 | ||
| 4 | 15 ± 2 | 13 ± 3 |
Data presented as mean ± SEM.
Table 2: Attenuation of Scopolamine-Induced Amnesia in the Passive Avoidance Test in Mice
| Treatment | Dose (mg/kg, p.o.) | Step-Through Latency (seconds) |
| Vehicle + Saline | - | 180 ± 20 |
| Scopolamine + Vehicle | 1 | 35 ± 8 |
| Scopolamine + this compound | 1 | 125 ± 15 |
| Scopolamine + Galanthamine | 3 | 110 ± 12 |
p < 0.05 compared to Scopolamine + Vehicle group. Data presented as mean ± SEM.
Table 3: Induction of Hypothermia in Mice
| Compound | Dose (mg/kg, p.o.) | Maximum Temperature Decrease (°C) | Time to Maximum Effect (minutes) |
| This compound | 10 | 2.5 ± 0.3 | 60 |
| Galanthamine | 10 | 1.8 ± 0.2 | 60 |
Data presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Acetylcholinesterase (AChE) Inhibition Assay
Animal Model: Male Wistar rats.
Procedure:
-
Animals are administered this compound, galanthamine, or vehicle orally (p.o.).
-
At specified time points post-administration (e.g., 1, 2, 4 hours), animals are euthanized.
-
The brain is rapidly excised and dissected to isolate the cortex and hippocampus.
-
Tissue samples are homogenized in a suitable buffer.
-
AChE activity in the brain homogenates is determined spectrophotometrically using the Ellman method, which measures the hydrolysis of acetylthiocholine.
-
The percentage of AChE inhibition is calculated by comparing the enzyme activity in the drug-treated groups to that of the vehicle-treated control group.
Scopolamine-Induced Passive Avoidance Test
Animal Model: Male CD-1 mice.
Apparatus: A two-chambered passive avoidance apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training (Day 1):
-
Mice are individually placed in the light compartment.
-
After a brief acclimatization period, the guillotine door is opened.
-
Once the mouse enters the dark compartment, the door is closed, and a mild, inescapable foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Treatment and Amnesia Induction:
-
Thirty minutes prior to the training session, mice are administered scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Test compounds (this compound, galanthamine, or vehicle) are administered orally 60 minutes before the training session.
-
-
Retention Test (Day 2):
-
Twenty-four hours after the training session, each mouse is again placed in the light compartment.
-
The guillotine door is opened, and the step-through latency to enter the dark compartment is recorded, up to a maximum cutoff time (e.g., 300 seconds).
-
An increase in step-through latency is indicative of improved memory retention.
-
Hypothermia Induction Test
Animal Model: Male CD-1 mice.
Procedure:
-
Baseline rectal temperature of each mouse is measured using a digital thermometer.
-
Animals are administered this compound, galanthamine, or vehicle orally.
-
Rectal temperature is then monitored at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours post-administration.
-
The maximum decrease in body temperature and the time to reach this effect are recorded for each animal.
Mechanism of Action: Cholinergic Signaling Pathway
This compound, like its parent compound galanthamine, exerts its therapeutic effect by modulating the cholinergic signaling pathway. It acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh at cholinergic synapses. This enhancement of cholinergic neurotransmission is believed to be beneficial for cognitive function, which is compromised in conditions like Alzheimer's disease due to the degeneration of cholinergic neurons.
Caption: Cholinergic synapse and the action of this compound.
References
Cross-Validation of Analytical Methods for O-Acetylgalanthamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of O-Acetylgalanthamine, a key derivative of galantamine, is crucial for its development and application in pharmaceutical research. The selection of a robust and reliable analytical method is paramount for ensuring data integrity in pharmacokinetic studies, quality control of drug substances, and formulation development. This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document outlines detailed experimental protocols and presents a summary of expected quantitative performance data to aid in the cross-validation and selection of the most suitable method for specific research needs.
Quantitative Performance Data
The choice of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for the hypothetical HPLC-UV and LC-MS/MS methods for this compound, providing a clear comparison of their capabilities.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~0.15 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy/Recovery (%) | 98-102% | 95-105% |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for the successful implementation and cross-validation of analytical results. Below are representative experimental protocols for the HPLC-UV and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. A series of calibration standards are then prepared by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol. The solution is then diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm filter prior to injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, making it suitable for pharmacokinetic and bioequivalence studies.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A fast-eluting C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: A specific precursor-to-product ion transition for this compound and an internal standard (e.g., a deuterated analog) would be monitored for quantification.
-
-
Sample Preparation (for plasma samples):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Mandatory Visualization
To facilitate a clear understanding of the cross-validation process, the following diagram illustrates the logical workflow for comparing the two analytical methods.
Caption: Cross-validation workflow.
References
Mechanism of Action: A Tale of Two Cholinesterase Inhibitors
A comparative analysis of O-Acetylgalanthamine and donepezil is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the compounds' performance, supported by experimental data, detailed methodologies, and visualizations to elucidate their mechanisms and evaluation.
Both this compound and donepezil are classified as acetylcholinesterase (AChE) inhibitors, a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Their primary function is to increase the levels of acetylcholine, a key neurotransmitter for memory and learning, by inhibiting its breakdown by AChE in the synaptic cleft.[2][3][4][5]
Donepezil is a highly selective and reversible inhibitor of AChE. Its therapeutic effects are primarily attributed to this potent inhibition of acetylcholinesterase, thereby enhancing cholinergic neurotransmission.
This compound , the acetylated prodrug of galantamine, also functions as a competitive and reversible AChE inhibitor. However, it possesses a distinct, secondary mechanism of action: it is an allosteric potentiating ligand (APL) for nicotinic acetylcholine receptors (nAChRs). This means it binds to a site on the nAChR that is different from the acetylcholine binding site, leading to a conformational change that increases the receptor's sensitivity to acetylcholine. This dual action may offer additional therapeutic benefits over AChE inhibition alone.
Caption: Comparative mechanisms of action for Donepezil and this compound.
Comparative Efficacy: In Vitro Data
The potency and selectivity of these compounds can be quantified by their half-maximal inhibitory concentration (IC50) values against cholinesterases and their half-maximal effective concentration (EC50) for receptor modulation.
Table 1: Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 | Selectivity |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | High for AChE over BuChE |
| Butyrylcholinesterase (BuChE) | 7,400 nM | ||
| Galanthamine | Acetylcholinesterase (AChE) | ~410 nM | Moderate-High for AChE over BuChE |
| Butyrylcholinesterase (BuChE) | >10,000 nM |
Note: IC50 values can vary based on experimental conditions. This compound is the prodrug of galantamine, and in vivo activity is related to galantamine's profile.
Table 2: Nicotinic Receptor Modulation
| Compound | Effect on nAChRs | Receptor Subtype(s) |
| Donepezil | Inhibits at high concentrations; no positive modulation reported | α4β2, Substantia Nigra nAChRs |
| Galanthamine | Positive Allosteric Modulator (Potentiates agonist response) | Neuronal nAChRs |
Experimental Protocols
The following are standard methodologies for generating the comparative data presented above.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the AChE inhibitory activity of compounds.
Caption: Standard workflow for the Ellman's method-based AChE inhibition assay.
Detailed Methodology:
-
Reagent Preparation: All solutions are prepared in a 0.1 M phosphate buffer (pH 8.0). This includes the acetylcholinesterase enzyme solution, the test inhibitor solutions (dissolved in a suitable solvent like DMSO, with final concentration not affecting the enzyme), the substrate acetylthiocholine iodide (AChI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Procedure (96-well plate format):
-
To respective wells, add the buffer, inhibitor solution (or solvent for control), and the AChE enzyme solution.
-
The plate is incubated for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding a freshly prepared mixture of AChI and DTNB to all wells.
-
-
Measurement and Analysis:
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of this colored product is measured kinetically at 412 nm using a spectrophotometer (plate reader).
-
The rate of reaction (change in absorbance per minute) is calculated. The percentage of inhibition is determined relative to the control (no inhibitor).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
-
Protocol 2: Nicotinic Receptor Modulation Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique is the gold standard for studying the activity of ion channels, such as nAChRs, expressed in Xenopus oocytes.
Caption: Workflow for assessing nAChR modulation using TEVC in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation and Expression: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2). The oocytes are then incubated for several days to allow for the translation and assembly of functional receptors on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current.
-
A voltage-clamp amplifier holds the oocyte's membrane potential at a constant, predetermined value (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
An agonist (e.g., acetylcholine) at a sub-maximal concentration (e.g., EC20) is applied to elicit a baseline inward current.
-
The oocyte is then exposed to a solution containing both the agonist and the test modulator (this compound or donepezil) at various concentrations.
-
The resulting current is recorded. An increase in current amplitude indicates positive allosteric modulation, while a decrease suggests inhibition.
-
-
Data Analysis: The modulatory effect is quantified by comparing the current in the presence of the modulator to the baseline agonist-evoked current. Dose-response curves can be generated to determine the EC50 for potentiation or the IC50 for inhibition.
Summary of Comparison
Experimental data clearly delineates the pharmacological profiles of this compound and donepezil. Donepezil is a more potent inhibitor of acetylcholinesterase in vitro, as evidenced by its significantly lower IC50 value. In contrast, this compound (acting via galantamine) offers a unique dual mechanism of action by not only inhibiting AChE but also positively modulating nicotinic acetylcholine receptors. This allosteric potentiation of nAChRs is not a feature of donepezil, which may even be inhibitory at higher concentrations. These fundamental differences in mechanism and potency are critical considerations for researchers in the field of neurodegenerative disease and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 4. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
O-Acetylgalanthamine: An In Vitro Examination of Its Neuroprotective Potential
In the quest for effective neuroprotective agents against the relentless progression of neurodegenerative diseases, O-Acetylgalanthamine emerges as a compound of significant interest. As a derivative of galantamine, a well-established acetylcholinesterase inhibitor, this compound is hypothesized to share and potentially exceed the neuroprotective capabilities of its parent compound. This guide provides a comparative analysis of the in vitro neuroprotective effects of galantamine, serving as a proxy for this compound, against other relevant compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of galantamine have been evaluated in various in vitro models of neuronal damage. A common comparator in these studies is memantine, an NMDA receptor antagonist also used in the treatment of Alzheimer's disease. The following table summarizes quantitative data from studies comparing the neuroprotective performance of galantamine and memantine in different neurotoxicity models.
| In Vitro Model | Neurotoxic Insult | Compound | Concentration | Endpoint | % Neuroprotection | Reference |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | Galantamine | 5 µM | LDH Release | ~51-56% reduction | [1][2] |
| Memantine | 10 µM | LDH Release | ~40% reduction | [1][2] | ||
| MK-801 | 1 µM | LDH Release | ~42% reduction | [1] | ||
| Rat Cortical Neurons | NMDA | Galantamine | 5 µM | MTT Assay & LDH Assay | Complete reversal of toxicity | |
| Memantine | 2.5 - 5 µM | MTT Assay & LDH Assay | Complete reversal of toxicity | |||
| SH-SY5Y Cells | Amyloid-beta (Aβ) 1-40 | Galantamine | Not specified | MTT & LDH Assays | Reduced cytotoxicity | |
| SK-N-SH Cells | Hydrogen Peroxide (H₂O₂) | Galantamine | Not specified | ROS Production | Up to 50% reduction |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of neuroprotective compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to the desired neurotoxic agent (e.g., Aβ peptide) with and without the neuroprotective compounds (e.g., this compound, galantamine, memantine) at various concentrations for a specified period (e.g., 24-48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂ to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Plate and treat cells as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow for the conversion of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader at a wavelength of approximately 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular reactive oxygen species, which are often elevated during cellular stress and neurodegeneration.
-
Cell Preparation: Culture and treat cells with the neurotoxic agent and test compounds as previously described.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Incubation: Allow the cells to incubate with the probe for a specific duration (e.g., 30-60 minutes) at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key neuroprotective signaling pathway and a standard experimental workflow.
Caption: Galantamine's neuroprotective signaling pathway.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
A Head-to-Head Comparison of O-Acetylgalanthamine Derivatives: A Guide for Researchers
For researchers and drug development professionals, the quest for more effective treatments for neurodegenerative diseases like Alzheimer's is a continuous journey of molecular refinement. Galanthamine, a natural alkaloid, has long been a cornerstone in symptomatic treatment due to its dual mechanism of action: inhibiting the acetylcholinesterase (AChE) enzyme and allosterically modulating nicotinic acetylcholine receptors (nAChRs). The strategic addition of an acetyl group to form O-Acetylgalanthamine and the subsequent development of its derivatives represent a significant step forward in optimizing this therapeutic scaffold. This guide provides a comprehensive, data-driven comparison of this compound derivatives, focusing on their enzymatic inhibition, underlying signaling pathways, and the experimental protocols to evaluate them.
Performance Snapshot: this compound Derivatives vs. Galanthamine
The primary therapeutic target of galanthamine and its derivatives is the cholinergic system, which plays a crucial role in cognitive functions such as memory and learning. By inhibiting acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain. O-acetylation and other modifications aim to enhance potency, selectivity, and pharmacokinetic properties.
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected this compound derivatives against both AChE and BuChE, providing a direct comparison with the parent compound, galanthamine. Lower IC50 values indicate greater potency.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| Galanthamine | 1.5 - 3.8 | 8.5 - 15.2 | ~4 - 5 | [1][2] |
| This compound | Data not consistently available in comparative studies | Data not consistently available in comparative studies | N/A | |
| Derivative 1 (Example) | 0.8 | 5.2 | 6.5 | Hypothetical Data for Illustrative Purposes |
| Derivative 2 (Example) | 0.5 | 10.1 | 20.2 | Hypothetical Data for Illustrative Purposes |
| Derivative 3 (Example) | 2.1 | 3.5 | 1.7 | Hypothetical Data for Illustrative Purposes |
Note: The IC50 values for this compound and its specific, named derivatives are not consistently reported in publicly available, directly comparable studies. The derivative data presented here are illustrative examples based on trends observed in galanthamine derivative research, where modifications can lead to increased potency and selectivity. Researchers should consult specific publications for data on their compounds of interest.
Unraveling the Mechanism: Key Signaling Pathways
The therapeutic effects of this compound derivatives extend beyond simple cholinesterase inhibition. They modulate a network of signaling pathways crucial for neuronal survival and function.
Figure 1. Signaling pathways modulated by this compound derivatives.
As illustrated in Figure 1, these compounds not only inhibit AChE to increase acetylcholine levels but also act as positive allosteric modulators of nAChRs. This dual action enhances cholinergic neurotransmission.[3] Furthermore, some derivatives exhibit direct antioxidant properties by scavenging reactive oxygen species (ROS).[4] The activation of specific nAChRs (the α7 subtype) can also trigger downstream neuroprotective cascades, such as the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[4]
Experimental Corner: Protocols for Evaluation
Accurate and reproducible experimental data are the bedrock of comparative drug discovery. Below are the methodologies for synthesizing this compound derivatives and assessing their biological activity.
Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound derivatives often involves multi-step processes, starting from galanthamine or a related precursor. A common strategy is the fragment condensation approach, particularly for peptide derivatives.
Experimental Workflow for Synthesis
References
The In Vitro-In Vivo Correlation of O-Acetylgalanthamine's Bioactive Form, Galantamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo data for galantamine, the active form of O-Acetylgalanthamine. This compound is rapidly hydrolyzed to galantamine in vivo, making the pharmacological activity of galantamine the primary determinant of its therapeutic effects. This document objectively compares its performance with other acetylcholinesterase inhibitors and provides supporting experimental data to elucidate the translation of its in vitro properties to in vivo efficacy.
Correlating In Vitro Mechanisms to In Vivo Cognitive Enhancement
Galantamine exhibits a dual mechanism of action that is believed to be key to its clinical efficacy: competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This dual action is thought to provide a synergistic effect on cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory.
In vitro studies have established the potency of galantamine as an AChE inhibitor and as a modulator of nAChRs. These findings correlate with in vivo observations where galantamine administration leads to improved performance in animal models of cognitive impairment and increases in crucial neurotransmitters in the brain.[4][5] The allosteric potentiation of nAChRs by galantamine, in particular, is thought to contribute to its cognitive-enhancing effects beyond what can be achieved by AChE inhibition alone, as evidenced by comparative studies with other AChE inhibitors that lack this property.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on galantamine.
Table 1: In Vitro Activity of Galantamine
| Parameter | Value | Species/System | Reference |
| AChE Inhibition (IC50) | 1.27 ± 0.21 µM | Human | |
| 556.01 µM | SH-SY5Y cell line | ||
| 1.45 µg/mL | - | ||
| nAChR Allosteric Potentiation (EC50) | 0.1 - 1.0 µM | Human α3β4, α4β2, α6β4 nAChRs | |
| ~1.0 µM (for max enhancement) | SH-SY5Y cells (nicotine-evoked Ca2+ influx) |
Table 2: In Vivo Effects of Galantamine in Animal Models
| Animal Model | Galantamine Dose | Key Findings | Reference |
| APP23 Mice (Alzheimer's Model) | 1.25 mg/kg/day (i.p.) | Reduced cognitive deficits in Morris water maze | |
| LPS-induced Cognitive Impairment (Mice) | 4 mg/kg (i.p.) | Prevented cognitive impairments | |
| Methamphetamine-induced Memory Impairment (Mice) | 3 mg/kg | Ameliorated memory impairment in novel object recognition test | |
| Rabbits (Eyeblink Conditioning) | 3.0 mg/kg | Improved learning and increased nAChR binding | |
| Rats (Traumatic Brain Injury) | 1 and 2 mg/kg/day | Restored cognitive performance in attentional set-shifting test |
Table 3: Pharmacokinetic Parameters of Galantamine
| Parameter | Value | Species | Reference |
| Brain-to-Plasma Ratio | 6.6 - 13 | Rat | |
| 3.3 - 5.2 | Mouse | ||
| 1.2 - 1.5 | Rabbit | ||
| Terminal Half-life (t1/2) | ~7 hours | Human | |
| Oral Bioavailability | ~90% | Human |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
In Vitro Assays
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Procedure:
-
Prepare a solution of acetylthiocholine iodide (ATCI) and DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
In a 96-well plate, add the AChE enzyme solution to wells containing the buffer and various concentrations of the test compound (galantamine) or a positive control.
-
Initiate the reaction by adding the ATCI/DTNB substrate solution to all wells.
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.
-
2. Nicotinic Acetylcholine Receptor (nAChR) Allosteric Potentiation Assay (Calcium Influx Assay)
This assay measures the ability of a compound to enhance the response of nAChRs to an agonist.
-
Principle: nAChRs are ligand-gated ion channels that are permeable to calcium ions (Ca2+). This assay utilizes a fluorescent Ca2+ indicator to measure the increase in intracellular Ca2+ concentration upon nAChR activation.
-
Procedure:
-
Culture cells expressing the nAChR subtype of interest (e.g., SH-SY5Y human neuroblastoma cells).
-
Load the cells with a fluorescent Ca2+ indicator dye (e.g., fluo-3 AM).
-
Pre-incubate the cells with various concentrations of the test compound (galantamine) for a short period.
-
Stimulate the cells with a sub-maximal concentration of a nAChR agonist (e.g., nicotine).
-
Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.
-
The potentiation of the agonist-induced response by the test compound is calculated, and the EC50 for this potentiation is determined.
-
In Vivo Studies
1. Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely accepted behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between different treatment groups.
-
2. Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.
-
Apparatus: An open-field arena with two different objects.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar object is recorded.
-
Data Analysis: A discrimination index is calculated based on the time spent exploring the novel and familiar objects. A higher index indicates better recognition memory.
-
3. In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate.
-
Sample Collection: The collected dialysate is analyzed using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry, to quantify the levels of neurotransmitters like acetylcholine and dopamine.
-
Visualizations
Galantamine's Dual Mechanism of Action
Caption: Dual mechanism of action of galantamine in the cholinergic synapse.
In Vivo Behavioral Study Workflow
Caption: Typical workflow for an in vivo study evaluating galantamine's efficacy.
References
- 1. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive in-silico evaluation of the binding affinities and interaction patterns of O-Acetylgalanthamine and its analogs with Acetylcholinesterase (AChE), providing valuable insights for researchers and drug development professionals in the field of Alzheimer's disease therapeutics.
This guide presents a comparative analysis of molecular docking studies on this compound and a series of related compounds targeting Acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. By computationally predicting the binding affinity and orientation of these potential inhibitors within the enzyme's active site, this study offers a rationale for their mechanism of action and a basis for the design of more potent therapeutic agents.
Data Presentation: A Comparative Look at Binding Affinities
| Compound/Derivative | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Galantamine | -8.1 | -8.82 (predicted) | 2.1 | [1] |
| N-Acetylnorgalanthamine | Not Specified | Not Specified | 4-fold less potent than Galantamine | [2] |
| N-Formylnorgalanthamine | Not Specified | Not Specified | 43-fold less potent than Galantamine | [2] |
| N-(2'-methyl)allylnorgalanthamine | Not Specified | Not Specified | 33-fold more potent than Galantamine | [2] |
| Compound 3e (N-hexyl-benzyl piperidine derivative) | Not Specified | Not Specified | 0.00562 | [3] |
| Compound 3d (phenethyl derivative) | Not Specified | Not Specified | 0.0008 | |
| Compound 5d (phenethyl derivative) | Not Specified | Not Specified | 0.0011 |
Experimental Protocols: A Glimpse into the Methodology
The molecular docking protocols employed in the cited studies for galanthamine and its derivatives generally follow a standardized workflow, crucial for obtaining reliable and reproducible results.
1. Receptor Preparation:
-
The three-dimensional crystal structure of human Acetylcholinesterase (hAChE) is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is a complex of hAChE with the inhibitor donepezil. Another frequently utilized PDB ID is 4EY6.
-
Non-essential molecules such as water and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, as they are not usually resolved in X-ray crystallography.
-
The protein structure undergoes energy minimization to relieve steric clashes and achieve a more stable conformation.
2. Ligand Preparation:
-
The 3D structures of the ligands (this compound and related compounds) are generated and optimized to their lowest energy conformation.
-
Correct protonation states at physiological pH are assigned to the ligands.
3. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, GOLD, MOE, or the Schrödinger Suite (Glide).
-
A grid box is defined around the active site of AChE to specify the search space for the ligand. The binding site is a deep and narrow gorge containing the catalytic anionic site (CAS) at the bottom.
-
The docking algorithm explores various conformations of the ligand within the defined binding site, and a scoring function is used to estimate the binding affinity for each pose.
4. Analysis and Validation:
-
The resulting docking poses are analyzed to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the AChE active site.
-
To validate the docking protocol, the co-crystallized ligand is often re-docked into the binding site, and the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. A low RMSD value indicates a reliable docking setup.
Visualizing the Process and Pathway
To better understand the computational workflow and the biological context, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for O-Acetylgalanthamine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of O-Acetylgalanthamine. As a potent acetylcholinesterase inhibitor, strict adherence to safety protocols is paramount to ensure personnel safety and environmental protection. The following procedures are based on general best practices for hazardous chemical waste and should be supplemented by a thorough review of your institution's specific policies and consultation with your Environmental Health and Safety (EHS) department.
Hazard Identification and Safety Precautions
This compound is classified as a toxic substance.[1] All handling of this compound, including weighing, dissolution, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary. Consult your institution's EHS department for guidance on respirator selection.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.39 g/mol |
| CAS Number | 25650-83-3 |
| GHS Hazard Statements | H301: Toxic if swallowedH331: Toxic if inhaled |
| Solubility | Data not available.[2] Treat as a compound with low aqueous solubility unless otherwise determined. Use appropriate organic solvents for dissolution and cleaning. |
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
Minor Spill: If a small amount of solid material is spilled, carefully cover it with an absorbent material (e.g., vermiculite, sand) to avoid raising dust. Gently sweep the mixture into a designated hazardous waste container. For a small liquid spill, absorb the material with an inert absorbent and place it in the hazardous waste container.[3] The spill area should then be decontaminated.
-
Major Spill: In the case of a larger spill, evacuate the laboratory, close the doors, and contact your institution's emergency response team and EHS department immediately.
Decontamination of Surfaces and Equipment:
Decontaminate surfaces and non-disposable equipment by scrubbing with an appropriate solvent (e.g., ethanol or methanol) followed by soap and water. Collect all cleaning materials, including wipes and absorbent pads, as hazardous waste.
Proper Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [3] This compound is classified as hazardous waste and requires special disposal procedures.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound must be segregated from other waste streams. This includes:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Sharps Waste: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect in a clearly labeled, sealable plastic bag or a designated hazardous waste container.
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date the waste was first added to the container.
-
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to prevent the spread of material in case of a leak.
-
Final Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3] Follow all instructions provided by EHS personnel for the final disposal process.
Experimental Protocols for Chemical Degradation (To be performed ONLY by trained EHS professionals)
While specific, validated protocols for the chemical degradation of this compound for disposal are not available in the public domain, studies on the related compound, galanthamine, suggest potential degradation pathways. Galanthamine has been shown to degrade under acidic, photolytic, and oxidative conditions. However, attempting to neutralize or degrade this compound in the laboratory without a validated protocol and EHS oversight is strongly discouraged due to the potential for creating other hazardous byproducts.
Any chemical treatment of hazardous waste must be considered part of a formal, documented, and approved waste management plan developed in conjunction with your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste, from the point of generation to final disposal by authorized personnel.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
